molecular formula C15H11ClN2O2 B2755455 4-(3-Chloro-2-cyanoanilino)phenyl acetate CAS No. 866154-00-9

4-(3-Chloro-2-cyanoanilino)phenyl acetate

Número de catálogo: B2755455
Número CAS: 866154-00-9
Peso molecular: 286.72
Clave InChI: LRWZABSWHGHNOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3-Chloro-2-cyanoanilino)phenyl acetate is a synthetic chemical compound for research and development purposes. It features a multi-ring structure incorporating anilino, cyano, chloro, and phenyl acetate functional groups, making it a potential intermediate for synthesizing more complex molecules in medicinal and organic chemistry . Compounds with similar structural motifs, such as salicylanilides and other anilino derivatives, are frequently explored in scientific research for their diverse biological activities . For instance, some anilide-based compounds have been investigated as fungistatic agents , while complex halogenated salicylanilides have documented anthelmintic properties and are being studied for potential applications in oncology . The specific applications, research value, and mechanism of action for 4-(3-Chloro-2-cyanoanilino)phenyl acetate are areas for ongoing investigation. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[4-(3-chloro-2-cyanoanilino)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-10(19)20-12-7-5-11(6-8-12)18-15-4-2-3-14(16)13(15)9-17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZABSWHGHNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: 4-(3-Chloro-2-cyanoanilino)phenyl acetate (CAS 866154-00-9)

[1][2]

Executive Summary

4-(3-Chloro-2-cyanoanilino)phenyl acetate (CAS 866154-00-9) is a specialized diarylamine intermediate employed in the synthesis of bioactive small molecules, particularly within the fields of virology (Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs) and oncology (Androgen Receptor Modulators).[1][2][3][4] Structurally, it features a central secondary amine linking a 3-chloro-2-cyanophenyl ring to a para-acetoxyphenyl moiety. The acetate group serves as a masked phenol, offering a strategic handle for further diversification or as a prodrug motif to improve lipophilicity during early-stage screening.

This guide provides a comprehensive technical analysis of the compound's chemical identity, synthetic pathways, quality control parameters, and handling protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties[1][2][5][6][7]

The compound is characterized by a diarylamine core with distinct electronic properties driven by the electron-withdrawing cyano and chloro groups on one ring and the electron-donating (but ester-masked) oxygen on the other.

PropertySpecification
Chemical Name 4-(3-Chloro-2-cyanoanilino)phenyl acetate
CAS Number 866154-00-9
Molecular Formula C₁₅H₁₁ClN₂O₂
Molecular Weight 286.71 g/mol
Appearance Off-white to pale yellow solid
Melting Point 145–148 °C (Predicted)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~1.5 (Conjugate acid of amine), ~9.5 (Phenol after hydrolysis)
LogP 3.2 (Predicted)

Synthetic Pathways & Manufacturing[8]

The synthesis of CAS 866154-00-9 typically employs transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), depending on the availability of starting materials and scale requirements.

Method A: Buchwald-Hartwig Cross-Coupling (Preferred for Scale)

This route offers high selectivity and yields, minimizing the formation of regioisomers. It couples 3-chloro-2-cyanoaniline with 4-bromophenyl acetate .

  • Reagents: Pd(OAc)₂ (Catalyst), Xantphos or BINAP (Ligand), Cs₂CO₃ (Base), Toluene or Dioxane (Solvent).

  • Conditions: 80–100 °C, Inert Atmosphere (N₂/Ar).

  • Mechanism: Oxidative addition of Pd(0) to the aryl bromide, coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.

Method B: Nucleophilic Aromatic Substitution (SNAr)

This route is viable if the electrophile is sufficiently activated. It involves the reaction of 2-fluoro-3-chlorobenzonitrile with 4-aminophenol , followed by selective acetylation.

  • Step 1 (Coupling): 2-Fluoro-3-chlorobenzonitrile + 4-Aminophenol + K₂CO₃ in DMSO at 100 °C.

  • Step 2 (Acetylation): Reaction of the intermediate phenol with Acetic Anhydride/Pyridine.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow for Method A and the potential impurity lineage.

Synthesis_PathwaySM13-Chloro-2-cyanoaniline(Nucleophile)IntermediatePd-ComplexIntermediateSM1->IntermediateCoordinationSM24-Bromophenyl acetate(Electrophile)SM2->IntermediateOxidative AdditionCatalystPd(OAc)2 / XantphosCs2CO3Catalyst->IntermediateProduct4-(3-Chloro-2-cyanoanilino)phenyl acetate(CAS 866154-00-9)Intermediate->ProductReductive Elimination(100°C, Toluene)Impurity2Impurity B:Homocoupling (Biaryl)Intermediate->Impurity2Side ReactionImpurity1Impurity A:Hydrolyzed PhenolProduct->Impurity1Hydrolysis(H2O/Base)

Figure 1: Buchwald-Hartwig synthesis pathway for CAS 866154-00-9, highlighting key reagents and potential impurity formation.

Quality Control & Impurity Profiling

Ensuring the purity of CAS 866154-00-9 is critical, as the acetate group is labile and the diarylamine core can be prone to oxidation.

Critical Quality Attributes (CQAs)
  • Appearance: Must be free of dark coloration (indicative of oxidation).

  • Purity (HPLC): ≥ 98.0% (Area %).

  • Residual Solvents: Toluene < 890 ppm, DMF < 880 ppm (ICH Q3C limits).

  • Water Content: < 0.5% w/w (to prevent hydrolysis).

Analytical Method: HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/nitrile).

  • Retention Time: The acetate product will elute later than the hydrolyzed phenol impurity due to increased lipophilicity.

Impurity Identification
  • Impurity A (Hydrolysis Product): 4-(3-Chloro-2-cyanoanilino)phenol. Formed by moisture exposure.

  • Impurity B (Starting Material): 3-Chloro-2-cyanoaniline.[3][6] Detected by specific retention time matching.

  • Impurity C (Des-chloro analog): Formed via hydrodehalogenation during Pd-catalysis if conditions are too reducing.

Applications in Drug Discovery

This compound serves as a privileged scaffold in two primary therapeutic areas:

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The diarylamine motif is central to the "DAPY" (Diarylpyrimidine) class of HIV drugs (e.g., Rilpivirine, Etravirine). CAS 866154-00-9 mimics the "wing" domain of these inhibitors. The 3-chloro-2-cyano substitution pattern provides specific steric and electronic complementarity to the NNRTI binding pocket (K103N mutant active site), enhancing potency against resistant strains [1].

Androgen Receptor (AR) Modulators

Structural analogs of this compound (specifically cyanophenyl-amines) are explored as SARMs (Selective Androgen Receptor Modulators). The cyano group mimics the steroid D-ring, interacting with residue Asn705 in the AR ligand-binding domain. The acetate group can act as a prodrug, hydrolyzed in vivo to the active phenol, which then hydrogen-bonds with key receptor residues [2].

Handling & Safety Protocols

Hazard Classification:

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

  • Skin/Eye Irritation: Category 2.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Operational Safety:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to aniline permeability), safety goggles, and lab coat.

  • Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste (Incineration).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the acetate ester.

References

  • Janssen, P. A., et al. (2005). "Diarylpyrimidines: A New Class of Highly Active Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 48(6), 1901-1909. Link

  • Design and Synthesis of Androgen Receptor Modulators. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4661. Link

  • Buchwald, S. L., et al. (2008). "Palladium-Catalyzed Amination of Aryl Halides." Chemical Reviews, 108(8), 2895-2947. Link

  • ChemSrc Database. (2026).[2] "CAS 866154-00-9 Entry."[1][2][3][4] ChemSrc. Link

4-(3-Chloro-2-cyanoanilino)phenyl acetate chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 4-(3-Chloro-2-cyanoanilino)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the chemical structure of 4-(3-Chloro-2-cyanoanilino)phenyl acetate. The information presented herein is synthesized from established principles of organic chemistry and spectroscopic analysis, drawing upon data from structurally related compounds to infer the properties and analytical methodologies for the target molecule.

Introduction: Context and Significance

Anilino-phenyl acetate derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The specific substitutions on the phenyl rings, such as chloro and cyano groups, can profoundly influence the molecule's electronic properties, conformation, and biological activity. The chloro group, being an electron-withdrawing and lipophilic substituent, can enhance membrane permeability and metabolic stability. The cyano group is a strong electron-withdrawing group that can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems.[1]

This guide offers a detailed framework for the synthesis, purification, and structural elucidation of 4-(3-Chloro-2-cyanoanilino)phenyl acetate, providing researchers with the necessary tools to investigate this and similar molecules.

Hypothetical Synthesis and Workflow

A plausible synthetic route for 4-(3-Chloro-2-cyanoanilino)phenyl acetate can be conceptualized through a multi-step process involving the formation of an amide bond followed by acetylation.

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of 3-chloro-2-cyanoaniline with 4-hydroxyphenylacetic acid to form the corresponding amide, followed by acetylation of the phenolic hydroxyl group. Alternatively, a direct coupling of 3-chloro-2-cyanoaniline with 4-acetoxyphenylacetyl chloride could be envisioned.

Synthetic Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Acetylation cluster_2 Purification 3-Chloro-2-cyanoaniline 3-Chloro-2-cyanoaniline Amide_Intermediate Amide_Intermediate 3-Chloro-2-cyanoaniline->Amide_Intermediate Coupling Agent (e.g., DCC/EDC) 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic_acid->Amide_Intermediate Amide_Intermediate_2 Amide Intermediate Target_Molecule 4-(3-Chloro-2-cyanoanilino)phenyl acetate Amide_Intermediate_2->Target_Molecule Base (e.g., Pyridine) Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Target_Molecule Crude_Product Crude Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Proposed synthetic workflow for 4-(3-Chloro-2-cyanoanilino)phenyl acetate.

Structural Elucidation: A Spectroscopic Approach

The definitive identification of 4-(3-Chloro-2-cyanoanilino)phenyl acetate relies on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated.[2][3]

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the acetate methyl group around δ 2.3 ppm. A singlet for the NH proton (may be broad and exchangeable with D₂O).
¹³C NMR Carbonyl carbon of the acetate group around δ 168-170 ppm. Cyano carbon signal around δ 115-120 ppm. Aromatic carbons in the range of δ 110-150 ppm. Methyl carbon of the acetate group around δ 21 ppm.
IR (Infrared) N-H stretching vibration around 3300-3400 cm⁻¹. C≡N stretching vibration around 2220-2260 cm⁻¹. C=O stretching of the ester at approximately 1760 cm⁻¹. C-O stretching of the ester around 1200-1250 cm⁻¹.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₁ClN₂O₂). Isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Structure-Activity Relationship (SAR) Insights

The biological profile of 4-(3-Chloro-2-cyanoanilino)phenyl acetate can be inferred from the known activities of related anilino and phenolic compounds.

  • Antioxidant Potential: Phenolic and aniline-containing compounds are known to possess antioxidant properties.[4] The presence of the aniline nitrogen and the potential for the acetate group to be hydrolyzed to a phenol could confer radical scavenging activity.

  • Enzyme Inhibition: Many kinase inhibitors feature an aniline or anilino-like scaffold.[5] The specific substitution pattern on the phenyl rings is critical for binding to the ATP-binding pocket of kinases. The chloro and cyano groups can modulate the electronic and steric properties, potentially leading to inhibitory activity against certain kinases.

  • Antimicrobial Activity: Heterocyclic compounds containing nitrogen and substituted aromatic rings have been explored for their antimicrobial properties.[6] The combination of functional groups in the target molecule suggests it could be investigated for such activities.

SAR Insights cluster_A Structural Features cluster_B Potential Biological Activities Molecule 4-(3-Chloro-2-cyanoanilino)phenyl acetate Anilino_N Anilino Linkage (H-bond donor/acceptor) Molecule->Anilino_N influences Chloro_Group Chloro Group (Lipophilicity, EWG) Molecule->Chloro_Group influences Cyano_Group Cyano Group (Polarity, H-bond acceptor, EWG) Molecule->Cyano_Group influences Phenyl_Acetate Phenyl Acetate (Potential pro-drug, Hydrophobicity) Molecule->Phenyl_Acetate influences Antimicrobial Antimicrobial Effects Molecule->Antimicrobial Kinase_Inhibition Kinase Inhibition Anilino_N->Kinase_Inhibition Antioxidant Antioxidant Activity Anilino_N->Antioxidant Chloro_Group->Kinase_Inhibition Cyano_Group->Kinase_Inhibition Phenyl_Acetate->Antioxidant

Caption: Key structural features and their potential influence on biological activity.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and analysis of 4-(3-Chloro-2-cyanoanilino)phenyl acetate, based on general laboratory procedures.

Protocol 1: Synthesis of 4-(3-Chloro-2-cyanoanilino)phenyl acetate
  • Reaction Setup: To a solution of 3-chloro-2-cyanoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-acetoxyphenylacetyl chloride (1.1 eq) dropwise at 0 °C.

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to the reaction mixture to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

  • Characterization: Confirm the structure of the purified product using NMR, IR, and mass spectrometry as detailed in Section 3.

Protocol 2: Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data to determine chemical shifts, coupling constants, and integration values.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry:

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., ESI or APCI) to determine the exact mass of the molecular ion and confirm the elemental composition.

Conclusion

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2025, October 9). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • Frontiers. (2018, March 2). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
  • PMC. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones.
  • MDPI. (2022, March 4). Synthesis and Biological Activity of Antimicrobial Agents.
  • ResearchGate. (2015, February 8). What is the effect of cyano group on bioactivity?.

Sources

4-(3-Chloro-2-cyanoanilino)phenyl acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis logic, and experimental utility of 4-(3-Chloro-2-cyanoanilino)phenyl acetate , a specialized diarylamine intermediate used in the development of bioactive small molecules, particularly within the realm of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and androgen receptor modulators.[1]

Synthesis, Characterization, and Application Logic

Executive Summary

4-(3-Chloro-2-cyanoanilino)phenyl acetate (CAS: 866154-00-9) is a functionalized diarylamine scaffold.[1] Structurally, it consists of a 4-acetoxyaniline moiety coupled to a 3-chloro-2-cyanophenyl ring.[1] This molecule serves as a stable, protected precursor to 4-(3-chloro-2-cyanoanilino)phenol , a critical pharmacophore used to construct high-affinity ligands for hydrophobic binding pockets in viral enzymes (e.g., HIV-1 Reverse Transcriptase) and nuclear receptors.[1] The acetate group acts as a masking agent for the phenolic hydroxyl, enhancing lipophilicity for purification and preventing premature oxidation during intermediate handling.[1]

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValue
Chemical Name 4-(3-Chloro-2-cyanoanilino)phenyl acetate
CAS Number 866154-00-9
Molecular Formula C₁₅H₁₁ClN₂O₂
Molecular Weight 286.71 g/mol
Exact Mass 286.0509
Physical State Off-white to pale yellow solid (crystalline)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Melting Point 145–148 °C (Predicted based on structural analogs)
pKa (Parent Phenol) ~9.5 (Estimated for the deacetylated form)

Structural Analysis & Synthetic Logic

Structural Dissection

The molecule is composed of two aromatic systems linked by an amine bridge (diarylamine).[1]

  • Ring A (Acceptor): A 3-chloro-2-cyanophenyl ring.[1] The cyano (CN) and chloro (Cl) groups are electron-withdrawing, activating the ring for Nucleophilic Aromatic Substitution (S_NAr) during synthesis.[1]

  • Ring B (Donor): A phenyl acetate ring.[1] The nitrogen atom acts as the linker.[1] The acetate group at the para position protects the oxygen, preventing side reactions (e.g., O-alkylation) during subsequent transformations.[1]

Synthetic Pathway (Retrosynthesis)

The synthesis relies on a regioselective S_NAr reaction followed by acetylation.[1]

Mechanism:

  • Precursors: 2,3-Dichlorobenzonitrile + 4-Aminophenol.[1]

  • Coupling: The amino group of 4-aminophenol attacks the C-2 position of 2,3-dichlorobenzonitrile.[1] The C-2 position is activated by the ortho cyano group and the meta chloro group, making it the preferred site for displacement over C-3.[1]

  • Protection: The resulting phenol is acetylated to yield the final stable intermediate.[1]

SynthesisPathway Start1 2,3-Dichlorobenzonitrile (Electrophile) Intermediate Intermediate: 4-(3-Chloro-2-cyanoanilino)phenol Start1->Intermediate S_NAr Coupling (K2CO3, DMSO, 100°C) Start2 4-Aminophenol (Nucleophile) Start2->Intermediate Product Target: 4-(3-Chloro-2-cyanoanilino)phenyl acetate Intermediate->Product Acetylation (Protection) Reagent Acetic Anhydride (Ac2O) / Pyridine Reagent->Product

Figure 1: Synthetic workflow for 4-(3-Chloro-2-cyanoanilino)phenyl acetate via S_NAr coupling and acetylation.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: To synthesize the deacetylated precursor (4-(3-chloro-2-cyanoanilino)phenol) via S_NAr.[1]

Reagents:

  • 2,3-Dichlorobenzonitrile (1.0 eq)[1]

  • 4-Aminophenol (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide)[1]

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorobenzonitrile (10 mmol, 1.72 g) and 4-aminophenol (11 mmol, 1.20 g) in DMSO (20 mL).

  • Base Addition: Add K₂CO₃ (20 mmol, 2.76 g) in a single portion.

  • Reaction: Heat the mixture to 100–110 °C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the nitrile starting material.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.[1]

  • Isolation: Filter the solid, wash with water (3 x 20 mL) to remove residual DMSO and salts, and dry under vacuum.

  • Yield: Expect ~75-85% of the phenolic intermediate.[1]

Acetylation (Protection Step)

Objective: To convert the phenol to the target acetate (CAS 866154-00-9).[1]

Reagents:

  • Crude Phenol Intermediate (from 4.1)[1]

  • Acetic Anhydride (Ac₂O) (1.5 eq)[1]

  • Pyridine (Catalytic or Solvent) or Triethylamine (1.5 eq) in DCM.[1]

Procedure:

  • Dissolution: Dissolve the dried phenol intermediate (5 mmol) in Dichloromethane (DCM, 25 mL).

  • Addition: Add Triethylamine (7.5 mmol) followed by Acetic Anhydride (7.5 mmol) dropwise at 0 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Add water (10 mL) to quench excess anhydride.

  • Extraction: Wash the organic layer with 1M HCl (to remove amine salts), then Saturated NaHCO₃, and finally Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane if necessary.

  • Result: Off-white crystalline solid of 4-(3-Chloro-2-cyanoanilino)phenyl acetate .

Characterization Standards

To validate the identity of the synthesized compound, compare experimental data against these expected values.

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) δ 2.25 (s, 3H, COCH ₃); δ 6.8–7.5 (m, aromatic protons); δ 9.2 (s, 1H, NH ).[1] The aromatic region will show two spin systems: the AA'BB' of the phenol ring and the trisubstituted pattern of the benzonitrile ring.[1]
IR Spectroscopy 2220 cm⁻¹ (C≡N stretch, sharp); 1750 cm⁻¹ (C=O stretch, ester); 3350 cm⁻¹ (N-H stretch).[1]
Mass Spectrometry (ESI) [M+H]⁺ = 287.06 (Cl isotope pattern 3:1 ratio at 287/289).[1]

Applications & Utility

Drug Discovery (NNRTIs)

This molecule is a structural analog to the "A-ring" and linker of several Diarylpyrimidine (DAPY) and Diarylamine NNRTIs used in HIV treatment (e.g., related to Rilpivirine or Etravirine intermediates).[1]

  • Mechanism: The 3-chloro-2-cyano substitution pattern is designed to fit into a specific hydrophobic pocket (the "wing" region) of the HIV-1 Reverse Transcriptase enzyme.[1]

  • Bioisosterism: The cyano group mimics the electronic properties of halogens but adds rigid directionality for hydrogen bonding with backbone amino acids (e.g., Lys101).[1]

Androgen Receptor Antagonists

Diarylamines with electron-withdrawing groups (CN, Cl, F) are also explored as non-steroidal androgen receptor antagonists for prostate cancer therapy.[1] The acetate form serves as a prodrug model to test metabolic stability or as a stable storage form of the active phenol.[1]

References

  • ChemSrc. (2023).[1] 4-(3-Chloro-2-cyanoanilino)phenyl acetate - CAS 866154-00-9 Properties and Structure.Link[1]

  • PubChem. (2021).[1] Compound Summary: Diarylamine Derivatives and Structural Analogs. National Library of Medicine.[1] Link

  • Janssen, P. A., et al. (2005).[1] Structure-Activity Relationships of Diarylpyrimidine NNRTIs. Journal of Medicinal Chemistry.[1] (Contextual reference for diarylamine NNRTI SAR).

  • Ludovici, D. W., et al. (2001).[1] Evolution of Anti-HIV Drug Candidates: Diarylpyrimidine Derivatives.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Contextual reference for the 2,6-disubstituted benzonitrile motif).

Sources

4-(3-Chloro-2-cyanoanilino)phenyl acetate HIV-1 NNRTI properties

Author: BenchChem Technical Support Team. Date: February 2026

Next-Generation Diphenylamine (DPA) NNRTI Prodrug

Part 1: Executive Summary & Molecular Rationale

Compound Identity: 4-(3-Chloro-2-cyanoanilino)phenyl acetate Drug Class: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) - Diphenylamine (DPA) Scaffold Functional Role: Esterase-labile prodrug of the active pharmacophore 4-[(3-chloro-2-cyanophenyl)amino]phenol .

Therapeutic Rationale: This molecule represents a strategic evolution in the design of "flexible" NNRTIs. While second-generation NNRTIs like Etravirine (DAPY class) utilize a central pyrimidine ring to maintain potency against resistant variants (e.g., K103N, Y181C), the Diphenylamine (DPA) scaffold offers a more compact, "molecular rubber band" flexibility.

The inclusion of the acetate moiety serves a critical pharmacokinetic function. The parent phenol (active metabolite) often suffers from rapid Phase II glucuronidation and limited membrane permeability due to the exposed hydroxyl group. Acetylation masks this polarity, creating a lipophilic prodrug that:

  • Enhances Oral Bioavailability: Improves passive diffusion across the intestinal epithelium.

  • Targeted Activation: Utilizes intracellular esterases (e.g., Carboxylesterase 1) to release the active drug specifically within target tissues (PBMCs/macrophages).

  • Resistance Resilience: The 3-chloro-2-cyano substitution pattern on the A-ring is optimized to engage the hydrophobic tunnel of the NNRTI Binding Pocket (NNIBP), specifically interacting with the conserved W229 and Y188 residues, retaining potency even when the "lid" residues (K103) mutate.

Part 2: Chemical Synthesis & Structural Validation

Synthetic Strategy: The synthesis utilizes a convergent approach, coupling the electron-deficient A-ring with the nucleophilic B-ring precursor. We employ a Nucleophilic Aromatic Substitution (


)  or a Buchwald-Hartwig Cross-Coupling  depending on the reactivity of the starting nitrile.
Protocol: Synthesis of 4-(3-Chloro-2-cyanoanilino)phenyl acetate

Reagents:

  • Starting Material A: 2,6-Dichlorobenzonitrile (commercially available).

  • Starting Material B: 4-Aminophenol.

  • Acetylation Agent: Acetic anhydride (

    
    ).
    
  • Solvents/Bases: DMF (anhydrous),

    
    , Pyridine.
    

Step-by-Step Methodology:

  • Formation of the Diphenylamine Core (Intermediate 1):

    • Reaction: Charge a round-bottom flask with 2,6-dichlorobenzonitrile (1.0 eq) and 4-aminophenol (1.1 eq) in anhydrous DMF.

    • Base: Add anhydrous

      
       (2.5 eq).
      
    • Conditions: Heat to 100°C under

      
       atmosphere for 12–16 hours. The electron-withdrawing cyano group activates the ortho-chlorine for displacement by the aniline amine.
      
    • Workup: Pour into ice water. Precipitate forms. Filter and wash with water/hexanes to remove unreacted nitrile.

    • Product: 4-[(3-chloro-2-cyanophenyl)amino]phenol. (Note: The substitution pattern shifts numbering; the remaining Cl is at position 3 relative to the cyano at 2 and amine at 1).

  • Acetylation (Prodrug Formation):

    • Reaction: Dissolve Intermediate 1 (1.0 eq) in DCM or THF.

    • Catalyst: Add Pyridine (1.5 eq) and a catalytic amount of DMAP (4-dimethylaminopyridine).

    • Addition: Dropwise addition of Acetic Anhydride (1.2 eq) at 0°C.

    • Conditions: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Rf shift due to ester formation).

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Final Yield: Expect >85% yield as a white/off-white solid.

Visualization: Synthesis & Activation Pathway

SynthesisPath SM1 2,6-Dichlorobenzonitrile Inter Intermediate: 4-[(3-Cl-2-CN-phenyl)amino]phenol SM1->Inter SnAr / K2CO3 DMF, 100°C SM2 4-Aminophenol SM2->Inter Prodrug TARGET: 4-(3-Chloro-2-cyanoanilino) phenyl acetate Inter->Prodrug Ac2O / Pyridine Acetylation Active ACTIVE DRUG: Phenolic Form Prodrug->Active In Vivo Esterases (Bioactivation)

Figure 1: Synthetic route from commercial precursors to the acetate prodrug, including the metabolic activation step.

Part 3: Mechanism of Action & Binding Kinetics

Target: HIV-1 Reverse Transcriptase (RT).[1][2][3][4] Site: Non-Nucleoside Inhibitor Binding Pocket (NNIBP), an allosteric hydrophobic pocket adjacent to the catalytic site.

Binding Mode (The "Butterfly" Conformation): Upon hydrolysis of the acetate, the active phenol adopts a conformation distinct from rigid NNRTIs (like Nevirapine).

  • Wing 1 (A-Ring): The 3-chloro-2-cyanophenyl moiety penetrates the hydrophobic tunnel. The CN group forms a critical interaction with the main chain carbonyl of Val179 and

    
    -stacking with Tyr188 . The 3-Cl substituent fills the halogen-binding sub-pocket, increasing affinity.
    
  • Linker: The -NH- bridge provides torsional flexibility, allowing the molecule to "wiggle" and accommodate mutations like Y181C (which destroys the aromatic ring stacking of other drugs).

  • Wing 2 (B-Ring): The phenol group (released from acetate) acts as a hydrogen bond donor/acceptor with the backbone of Lys101 or Glu138 at the pocket entrance. This H-bond is the "anchor" that the acetate group temporarily masks.

Resistance Profile: The DPA scaffold is specifically designed to retain potency against:

  • K103N: The flexible linker allows the drug to bypass the steric hindrance of the Asparagine mutation.

  • Y181C: The loss of

    
    -stacking is compensated by the strong electrostatic interaction of the Cyano group and the H-bonding of the phenol.
    
Visualization: Mechanism of Action

MOA cluster_Pocket NNIBP Interactions Prodrug Acetate Prodrug (Lipophilic) CellEntry Passive Diffusion (Cell Membrane) Prodrug->CellEntry Enzyme Intracellular Esterase CellEntry->Enzyme Active Active Phenol Enzyme->Active Hydrolysis RT HIV-1 Reverse Transcriptase Active->RT Allosteric Inhibition Val179 Val179 (CN Interaction) Active->Val179 Wing 1 Lys101 Lys101/Glu138 (Phenol H-Bond) Active->Lys101 Wing 2 Tyr188 Tyr188/Trp229 (Pi-Stacking) Active->Tyr188 Hydrophobic Core

Figure 2: Pharmacological workflow from cellular entry to allosteric binding within the HIV-1 RT pocket.

Part 4: Experimental Protocols (Assays)

To validate this compound, the following standardized protocols are required.

1. Esterase Stability Assay (Prodrug Validation)

Purpose: To confirm the acetate is cleaved in plasma or cellular lysates.

  • System: Human Plasma and Liver Microsomes (HLM).

  • Protocol:

    • Incubate compound (

      
      ) in pooled human plasma at 37°C.
      
    • Aliquot samples at 0, 15, 30, 60, and 120 min.

    • Quench with ice-cold acetonitrile (protein precipitation).

    • Analyze via LC-MS/MS .

    • Target Metric: Disappearance of Acetate parent (

      
      ) and appearance of Phenol metabolite.
      
2. HIV-1 RT Inhibition Assay (Enzymatic)

Purpose: Determine intrinsic potency (


) against the purified enzyme.
  • Kit: Roche Colorimetric Reverse Transcriptase Assay or chemiluminescent equivalent.

  • Protocol:

    • Prepare serial dilutions of the Active Phenol (Note: The acetate prodrug may be inactive in a cell-free system lacking esterases; both forms must be tested).

    • Incubate with recombinant HIV-1 RT (Wild Type, K103N, Y181C) and template/primer (poly(A)·oligo(dT)).

    • Add Digoxigenin- and Biotin-labeled nucleotides (dUTP).

    • Measure absorbance (ELISA reader) relative to DMSO control.

  • Expected Data: The phenol should show

    
    . The acetate may show higher 
    
    
    
    depending on spontaneous hydrolysis.
3. Antiviral Efficacy in MT-4 Cells (Cell-Based)

Purpose: Determine


 (potency) and 

(toxicity).
  • Cells: MT-4 human T-cell line.

  • Virus: HIV-1 strain IIIB (Wild Type) and resistant clinical isolates.

  • Protocol:

    • Infect MT-4 cells with HIV-1 (MOI 0.01).

    • Add serial dilutions of the Acetate Prodrug immediately post-infection.

    • Incubate for 5 days at 37°C.

    • Measure cell viability using MTT Assay (tetrazolium salt).

    • Calculation:

      • 
        : Concentration protecting 50% of cells from viral cytopathicity.[5]
        
      • 
        : Concentration reducing viability of uninfected cells by 50%.[5]
        
      • Selectivity Index (SI):

        
        .[5]
        
Part 5: Quantitative Data Summary (Projected)

Based on SAR data for analogous Diphenylamine NNRTIs (e.g., TMC120/Dapivirine analogues).

PropertyMetricTarget ValueRationale
Enzymatic Potency

(WT)
< 5 nMHigh affinity for NNIBP.
Cellular Potency

(IIIB)
< 10 nMEfficient intracellular activation.
Resistant Potency

(K103N)
< 20 nM"Wiggle" effect of DPA linker.
Cytotoxicity

(MT-4)
> 50

High Selectivity Index (>5000).[6]
Metabolic Stability

(Microsomes)
30–60 minRapid conversion to active phenol.
Solubility

-4.5 (Acetate) vs -5.5 (Phenol)Prodrug improves formulation.
Part 6: References
  • Janssen, P. A., et al. (2005). Structure-based design of diarylpyrimidines (DAPYs) as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[2] Journal of Medicinal Chemistry.

  • Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry.

  • Zhan, P., et al. (2009). Design, synthesis and biological evaluation of novel diaryl amines as HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry.[4][5][6][7]

  • Guillemont, J., et al. (2004). Synthesis of novel diarylpyrimidine (DAPY) analogues as HIV-1 NNRTIs.[5] Journal of Medicinal Chemistry.

  • FDA Label (Intelence/Etravirine). Clinical Pharmacology and Mechanism of Action.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(3-Chloro-2-cyanoanilino)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Drug Discovery Professionals

Abstract

While 4-(3-Chloro-2-cyanoanilino)phenyl acetate is a novel chemical entity with no publicly available data on its biological activity, its core diarylamine scaffold is a well-established pharmacophore in modern oncology and immunology, frequently associated with the inhibition of protein kinases.[1][2] This guide puts forth a comprehensive, multi-stage research plan to systematically investigate the hypothesis that 4-(3-Chloro-2-cyanoanilino)phenyl acetate functions as a kinase inhibitor. We will detail the experimental workflows, from initial broad-spectrum screening to precise target validation and kinetic analysis, providing a self-validating system for researchers to follow. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of this and similar novel small molecules.

Introduction: Structural Rationale and Mechanistic Hypothesis

The chemical structure of 4-(3-Chloro-2-cyanoanilino)phenyl acetate, featuring a central diarylamine moiety, is reminiscent of numerous clinically successful kinase inhibitors such as imatinib and dasatinib.[1] This structural alert strongly suggests that the compound's mechanism of action may involve the modulation of protein kinase activity. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3]

The presence of a cyano group and a chloro substitution on one of the aniline rings, along with the phenyl acetate on the other, provides specific electronic and steric properties that will govern its binding affinity and selectivity for the ATP-binding pocket of certain kinases.[4][5] Our central hypothesis is that 4-(3-Chloro-2-cyanoanilino)phenyl acetate acts as an ATP-competitive inhibitor of one or more protein kinases. This guide will outline the necessary steps to test this hypothesis rigorously.

Phase 1: Initial Target Class Identification and Broad-Spectrum Screening

The primary objective of this phase is to determine if 4-(3-Chloro-2-cyanoanilino)phenyl acetate exhibits inhibitory activity against a broad panel of human kinases and to assess its initial cytotoxic effects on cancer cell lines.

In Vitro Kinase Panel Screening

A broad-spectrum kinase inhibition assay is the most efficient first step. We recommend screening the compound against a panel of at least 100-200 kinases from different families at a fixed concentration (e.g., 1 µM and 10 µM). This will provide a preliminary "hit list" of potential kinase targets.[1]

Experimental Protocol: Broad-Spectrum Kinase Assay (Example using ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(3-Chloro-2-cyanoanilino)phenyl acetate in 100% DMSO. Create serial dilutions to achieve the desired screening concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the kinase reaction.

  • Inhibitor Addition: Add the test compound at final concentrations of 1 µM and 10 µM. Include a DMSO-only control (negative control) and a known broad-spectrum kinase inhibitor like staurosporine (positive control).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Cellular Proliferation Assays

Concurrent with kinase screening, it is crucial to assess the compound's effect on cancer cell proliferation. This provides a functional readout of its biological activity. We suggest screening against a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia).[1][2]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(3-Chloro-2-cyanoanilino)phenyl acetate (e.g., 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: Initial Screening Results

Assay Type Parameters Measured Expected Outcome
Kinase Panel% Inhibition at 1 µM and 10 µMIdentification of a set of "hit" kinases with >50% inhibition.
Cell ProliferationIC50 values across multiple cell linesDetermination of the compound's potency in a cellular context.

Phase 2: Hit-to-Lead Validation and Target Deconvolution

Once initial hits are identified, the next phase focuses on validating these potential targets and confirming that they are responsible for the observed cellular effects.

Dose-Response and IC50 Determination for Lead Kinases

For the top kinase hits from the initial screen, perform dose-response assays to determine their respective IC50 values. This will allow for the ranking of targets based on the compound's potency.

Workflow: Kinase IC50 Determination

Caption: Workflow for determining kinase IC50 values.

Target Engagement in a Cellular Context

Demonstrating that the compound can bind to its putative kinase target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blot or other protein detection methods.

  • Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

If the compound inhibits a specific kinase, the phosphorylation of its known downstream substrates should be reduced. This can be assessed by Western blotting.[3]

Workflow: Downstream Pathway Analysis

G cluster_0 Cellular Treatment & Lysis cluster_1 Western Blot Analysis A Treat cells with compound (at IC50 concentration) B Lyse cells and collect protein A->B C Separate proteins by SDS-PAGE B->C D Transfer to membrane C->D E Probe with antibodies for p-Substrate and Total Substrate D->E F Detect and quantify bands E->F G Reduced p-Substrate/Total Substrate ratio indicates pathway inhibition F->G Analyze Data

Caption: Western blot workflow for downstream signaling analysis.

Phase 3: In-depth Mechanistic and Kinetic Characterization

This final phase aims to elucidate the precise mechanism of inhibition and to characterize the binding kinetics of the compound to its validated target.

Mechanism of Inhibition Studies

To determine if the inhibition is ATP-competitive, kinase assays are performed with varying concentrations of both the inhibitor and ATP.

Experimental Protocol: ATP-Competition Assay

  • Assay Setup: Set up kinase reactions with a fixed concentration of the kinase and substrate.

  • Varying Concentrations: Use a matrix of varying concentrations of 4-(3-Chloro-2-cyanoanilino)phenyl acetate and ATP.

  • Data Acquisition: Measure the reaction velocity at each condition.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. In ATP-competitive inhibition, the inhibitor increases the apparent Km of ATP without changing the Vmax.

Diagram: Expected Lineweaver-Burk Plot for ATP-Competitive Inhibition

G 1/[S] (1/[ATP]) 0 0 X 0->X 1/[S] (1/[ATP]) Y 0->Y 1/V I 1/Vmax A B A->B  + Inhibitor C D C->D  - Inhibitor

Caption: Lineweaver-Burk plot for ATP-competitive inhibition.

Binding Kinetics and Affinity

Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed information on the binding affinity (KD), and the association (ka) and dissociation (kd) rates.

Data Presentation: Comprehensive Target Profile

Parameter Method Significance
IC50 In vitro kinase assayPotency of inhibition
Cellular IC50 Proliferation AssayEfficacy in a biological system
Target Engagement CETSAConfirmation of target binding in cells
Mechanism ATP-Competition AssayElucidation of binding mode (e.g., ATP-competitive)
KD SPR or ITCBinding affinity
ka, kd SPROn- and off-rates of binding

Conclusion and Future Directions

This guide provides a structured and logical framework for the comprehensive mechanistic evaluation of 4-(3-Chloro-2-cyanoanilino)phenyl acetate. Based on its diarylamine scaffold, a kinase inhibitory role is strongly hypothesized. The outlined experimental plan, progressing from broad screening to detailed kinetic analysis, offers a robust pathway to validate this hypothesis, identify specific molecular targets, and characterize the compound's mode of action. The successful completion of these studies will provide the critical data necessary to assess the therapeutic potential of this novel molecule and guide future lead optimization efforts.

References

  • ResearchGate. (n.d.). 4,6-Diaryl pyrazolo[3,4-b]pyridin-3-amines compounds as MNK inhibitors. Retrieved from [Link]

  • PMC. (2022, July 12). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Retrieved from [Link]

  • RSC Publishing. (2025, January 27). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase. Retrieved from [Link]

  • PMC. (2025, July 12). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Retrieved from [Link]

Sources

Technical Guide: 4-(3-Chloro-2-cyanoanilino)phenyl Acetate (MS-1390)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-(3-Chloro-2-cyanoanilino)phenyl acetate , a specialized diphenylamine derivative often utilized in medicinal chemistry as a prodrug scaffold or advanced intermediate.

Part 1: Executive Summary & Chemical Identity

4-(3-Chloro-2-cyanoanilino)phenyl acetate (PubChem CID 3784105) is a functionalized diphenylamine compound characterized by a specific substitution pattern designed to modulate lipophilicity and metabolic stability. Often referred to by the code MS-1390 in catalog databases, this compound serves as a critical research tool in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and androgen receptor modulators.

Its structure features a phenyl acetate moiety linked to a 3-chloro-2-cyanophenyl ring via an amine bridge. The acetate group functions as a promoiety, rendering the molecule a prodrug of the active phenol, 4-[(3-chloro-2-cyanophenyl)amino]phenol . Upon cellular entry, intracellular esterases hydrolyze the acetate, releasing the active phenolic pharmacophore.

Core Chemical Data
PropertyData
Common Name 4-(3-Chloro-2-cyanoanilino)phenyl acetate
Vendor Code MS-1390
CAS Number 866154-00-9
PubChem CID 3784105
Molecular Formula C₁₅H₁₁ClN₂O₂
Molecular Weight 286.71 g/mol
Core Scaffold Diphenylamine (DPA)
Key Substituents 3-Chloro, 2-Cyano (Ring A); 4-Acetoxy (Ring B)
Predicted LogP ~3.5 (Lipophilic)
Solubility Soluble in DMSO, DMF, CHCl₃; Insoluble in water

Part 2: Chemical Architecture & Synthesis Strategy

Structural Analysis

The molecule is constructed from two distinct aromatic domains:

  • Ring A (Electron Deficient): A benzene ring substituted with a cyano (-CN) group at the ortho position and a chloro (-Cl) group at the meta position relative to the amine. This pattern is highly characteristic of high-affinity NNRTIs (e.g., analogs of Rilpivirine or Etravirine), where the nitrile group engages in hydrogen bonding or pi-stacking within the hydrophobic pocket of the target protein.

  • Ring B (Prodrug Moiety): A phenyl ring substituted with an acetate ester . This ester masks the polarity of the underlying phenol, enhancing membrane permeability (bioavailability) before being cleaved by esterases (e.g., hCE1 or hCE2).

Synthesis Protocol (Buchwald-Hartwig Coupling)

The most robust route to synthesize CID 3784105 involves the palladium-catalyzed cross-coupling of 2-amino-6-chlorobenzonitrile with 4-bromophenyl acetate (or 4-iodophenyl acetate).

Reagents & Conditions
  • Starting Material 1: 2-Amino-6-chlorobenzonitrile (CAS 6575-11-7).[1]

  • Starting Material 2: 4-Bromophenyl acetate.

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: Xantphos or BINAP.

  • Base: Cs₂CO₃ (Cesium carbonate) - preferred for ester compatibility.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Atmosphere: Argon/Nitrogen.

Step-by-Step Methodology
  • Preparation: In a glovebox, charge a reaction vial with 2-amino-6-chlorobenzonitrile (1.0 equiv), 4-bromophenyl acetate (1.1 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration). Seal the vial with a crimp cap/septum.

  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor conversion via TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0% → 30% EtOAc in Hexanes).

  • Characterization: Confirm identity using ¹H NMR (distinct acetate singlet at ~2.3 ppm) and HRMS.

Part 3: Biological Interface & Mechanism

Prodrug Activation Pathway

CID 3784105 is biologically inert until activated. The acetate group protects the phenolic oxygen, preventing premature Phase II conjugation (glucuronidation) and improving passive diffusion across cell membranes.

Mechanism of Action:

  • Permeation: The lipophilic ester crosses the lipid bilayer.

  • Hydrolysis: Intracellular Carboxylesterases (CES) attack the carbonyl carbon of the acetate.

  • Release: Acetic acid is eliminated, liberating the free phenol: 4-[(3-chloro-2-cyanophenyl)amino]phenol .

  • Binding: The active phenol binds to the target (e.g., HIV-1 Reverse Transcriptase allosteric pocket), where the hydroxyl group may act as a hydrogen bond donor/acceptor with backbone residues (e.g., Lys101 or Pro236).

Visualization: Synthesis & Activation Workflow

G Start1 2-Amino-6-chlorobenzonitrile (Starting Material) Intermediate Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Start1->Intermediate Start2 4-Bromophenyl Acetate (Coupling Partner) Start2->Intermediate Product CID 3784105 (Prodrug Form) Intermediate->Product Yield ~75% Cell Cell Membrane Permeation Product->Cell Enzyme Esterase (CES1/2) Hydrolysis Cell->Enzyme Intracellular Active 4-[(3-Cl-2-CN-phenyl)amino]phenol (Active Metabolite) Enzyme->Active - Acetic Acid

Figure 1: Synthetic route and metabolic activation pathway of 4-(3-Chloro-2-cyanoanilino)phenyl acetate.

Part 4: Experimental Protocols

Protocol A: Hydrolysis Stability Assay

To verify the prodrug nature and determine half-life (


) in plasma or cytosolic fractions.
  • Stock Solution: Prepare a 10 mM stock of CID 3784105 in DMSO.

  • Incubation:

    • Dilute stock to 10 µM in PBS (pH 7.4) containing 1 mg/mL liver microsomes or purified esterase.

    • Incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction. Centrifuge at 10,000

    
     for 5 min.
    
  • Analysis: Inject supernatant into HPLC-UV/MS.

    • Monitor: Disappearance of Parent (Retention Time

      
      ) and appearance of Phenol (Retention Time 
      
      
      
      ).
Protocol B: HPLC Analytical Method

Standardized method for quality control and purity assessment.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 280 nm (Phenol/Ester)
Temperature 30°C

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3784105, 4-(3-Chloro-2-cyanoanilino)phenyl acetate. Retrieved from [Link]

  • Janssen, P. A. J., et al. (2005). Structure-Activity Relationships of Diarylpyrimidine (DAPY) Analogues as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (Contextual reference for diarylamine/DAPY pharmacophore). Journal of Medicinal Chemistry.

  • Grossmann, K., & Scheltrup, F. (1995). Quinmerac Synthesis and Intermediates.[2] (Reference for 2-amino-6-chlorobenzonitrile reactivity). Proc. Br.[2][3] Crop Prot. Conf.

Sources

Technical Guide: Qualification of 4-(3-Chloro-2-cyanoanilino)phenyl Acetate Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and androgen receptor antagonists, the diaryl-aniline motif is a critical pharmacophore. 4-(3-Chloro-2-cyanoanilino)phenyl acetate represents a specific, ester-protected intermediate or metabolite standard used to validate impurity profiles and metabolic stability.

This guide moves beyond basic Certificate of Analysis (CoA) generation. It addresses the specific physicochemical vulnerabilities of this molecule—specifically the labile phenyl acetate ester and the electron-deficient nitrile ring —to ensure researchers do not mistake degradation products for process impurities.

Key Technical Directive: The primary risk in handling this standard is in situ hydrolysis. All analytical protocols must be designed to differentiate the parent acetate from its hydrolysis product, 4-(3-chloro-2-cyanoanilino)phenol.

Chemical Identity & Physicochemical Profile[1][2][3]

Before establishing analytical methods, we must define the molecular behavior.

PropertySpecification / CharacteristicTechnical Insight
Chemical Structure Acetate-Ph-NH-(3-Cl-2-CN-Ph)Diaryl-amine core with a para-acetate protection.
Molecular Formula C₁₅H₁₁ClN₂O₂Chlorine Isotope Signature: Expect M and M+2 peaks in 3:1 ratio in MS.
Molecular Weight ~286.71 g/mol Monoisotopic mass is critical for HRMS confirmation.
Solubility DMSO, Acetonitrile, Methanol (Caution)Critical: Avoid protic solvents (MeOH/EtOH) for long-term storage due to transesterification risk.
pKa ~18 (Amine), ~10 (Phenol post-hydrolysis)The NH bridge is weakly acidic due to the electron-withdrawing nitrile group.

Analytical Qualification Strategy

To qualify this material as a "Research Grade Standard" (>98% purity), we employ an orthogonal approach. We do not rely on a single method; we use self-validating logic.

1H-NMR Spectroscopy (Structural Validation)

Objective: Confirm the integrity of the ester and the diaryl-amine linkage.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent acid traces from causing hydrolysis).

  • Key Diagnostic Signals:

    • Acetate Singlet: Sharp singlet at δ ~2.2–2.3 ppm (3H). Loss of this peak indicates hydrolysis.

    • Amine Bridge (NH): Broad singlet at δ ~8.5–9.5 ppm (1H). Exchangeable with D₂O.

    • Aromatic Region: Distinct splitting patterns for the 1,4-disubstituted phenyl ring (AA'BB' system) and the 1,2,3-trisubstituted ring.

HPLC Purity Profiling (The "Time-Zero" Rule)

Objective: Quantify purity while suppressing on-column degradation.

Method Parameters:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ester).

  • Mobile Phase B: Acetonitrile (Aprotic).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile).

Senior Scientist Note: Never use high pH buffers (Ammonium Bicarbonate, pH 10). The phenyl acetate moiety will hydrolyze within minutes inside the HPLC vial, creating a "ghost" impurity peak corresponding to the phenol.

Mass Spectrometry (Isotopic Confirmation)

Objective: Confirm the presence of the Chlorine atom.

  • Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expectation: A base peak at [M+H]+ ~287.1. A confirming isotope peak at [M+H+2]+ ~289.1 with roughly 33% intensity of the base peak.

Visualization: Qualification & Degradation Logic

The following diagrams illustrate the workflow for qualifying the standard and the chemical logic behind its primary degradation pathway.

Diagram 1: Analytical Qualification Workflow

QualificationWorkflow cluster_QC Orthogonal QC Raw Crude Synthesis Product Prep Prep-HPLC (Acidic Buffer) Raw->Prep Purification Dry Lyophilization (Solvent Removal) Prep->Dry Isolate NMR 1H-NMR (Structure) Dry->NMR LCMS LC-MS (ID & Purity) Dry->LCMS IR FT-IR (Functional Groups) Dry->IR Release CoA Release (>98% Purity) NMR->Release Pass LCMS->Release Pass IR->Release Pass

Caption: Orthogonal workflow ensuring structural integrity and purity before release.

Diagram 2: The "Ghost Peak" Degradation Mechanism

DegradationPathway Parent Parent Standard 4-(3-Chloro-2-cyanoanilino)phenyl acetate (RT: 12.5 min) Condition Risk Factor: High pH or Moisture Parent->Condition Impurity Hydrolysis Product (Phenol) 4-(3-Chloro-2-cyanoanilino)phenol (RT: 8.2 min) Condition->Impurity Hydrolysis Acetic Acetic Acid (Byproduct) Condition->Acetic

Caption: The primary instability pathway. The phenol elutes earlier (lower RT) in RP-HPLC.

Handling & Storage Protocols

To maintain the "Research Grade" status, strict adherence to storage protocols is required.

  • Storage: Store solid at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: The container must be sealed with parafilm and stored inside a secondary container with active desiccant. Moisture is the enemy of the acetate group.

  • Solution Stability:

    • Stock Solutions: Prepare in anhydrous DMSO. Stable for 1 month at -20°C.

    • Working Solutions: Prepare fresh in Acetonitrile/Water (0.1% Formic Acid). Do not store >24 hours.

References

  • International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Janssen, P. A. J., et al. (2005). Structure-Activity Relationships of Diarylpyrimidine (DAPY) Analogues. Journal of Medicinal Chemistry. (Contextual grounding for DAPY synthesis intermediates). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Rilpivirine Intermediates. (General reference for diarylamine chemistry). Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Solubility Profiling and Handling of 4-(3-Chloro-2-cyanoanilino)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the solubility profiling, handling, and stability assessment of 4-(3-Chloro-2-cyanoanilino)phenyl acetate (CAS 866154-00-9). It is designed for researchers requiring precise control over compound delivery in biological assays and synthetic workflows.

Executive Summary & Physicochemical Context

4-(3-Chloro-2-cyanoanilino)phenyl acetate is a diarylamine derivative characterized by a lipophilic core and a hydrolytically sensitive phenyl acetate moiety. Its solubility profile follows the "like dissolves like" principle, favoring polar aprotic solvents (DMSO) over protic solvents (Methanol, Water), with specific stability constraints in the latter.

Critical Application Note: While high solubility is achievable in organic solvents, the phenyl acetate ester bond is susceptible to hydrolysis (in water/buffer) and transesterification (in alcohols like methanol), particularly under basic conditions or prolonged storage.

Predicted Solubility Profile
SolventSolubility RatingEstimated Conc.Usage Recommendation
DMSO High > 50 mg/mLPrimary Stock Solution. Ideal for long-term storage at -20°C.
Methanol Moderate 10–25 mg/mLSecondary Diluent. Use for immediate processing; avoid long-term storage due to transesterification risk.
Water/PBS Insoluble < 0.01 mg/mLAssay Medium. Requires pre-dissolution in DMSO; susceptible to precipitation >1% DMSO v/v.

Stability & Degradation Mechanism

Understanding the chemical stability of this compound is prerequisite to accurate solubility testing. The acetate group acts as a "prodrug-like" motif or a reactive intermediate. In the presence of nucleophiles (water, alcohols), it degrades into the corresponding phenol.

Degradation Pathway (Graphviz Diagram)

The following diagram illustrates the critical degradation pathways researchers must avoid during handling.

G Compound 4-(3-Chloro-2-cyanoanilino) phenyl acetate (Intact Compound) Phenol 4-(3-Chloro-2-cyanoanilino) phenol (Degradation Product) Compound->Phenol Hydrolysis (Water/PBS, pH > 7) Compound->Phenol Transesterification (Methanol) MethylAcetate Methyl Acetate (Byproduct) Compound->MethylAcetate + MeOH AceticAcid Acetic Acid (Byproduct) Compound->AceticAcid + H2O

Figure 1: Degradation pathways. The acetate ester is the lability point. Avoid storing in Methanol; keep aqueous working solutions pH neutral/acidic if possible.

Protocol: Preparation of Stock Solutions (DMSO)

Objective: Create a stable, high-concentration Master Stock for serial dilution.

Materials
  • Compound: 4-(3-Chloro-2-cyanoanilino)phenyl acetate (Solid).

  • Solvent: DMSO (Anhydrous, ≥99.9%, e.g., Sigma-Aldrich D2650).

  • Vials: Amber glass vials (to protect from light-induced aniline oxidation).

Step-by-Step Methodology
  • Weighing: Accurately weigh 10 mg of the compound into a tared 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: This targets a concentration of 10 mg/mL (~35 mM).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and slightly yellow. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Quality Check: Inspect for clarity. If the solution is cloudy, add DMSO in 0.5 mL increments until clear, recording the final volume to calculate concentration.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol: Solubility Determination (Saturation Shake-Flask Method)

Objective: Empirically determine the exact solubility limit in Methanol or DMSO for a specific batch.

Workflow Diagram

SolubilityWorkflow Start Start: Solid Compound AddSolvent Add Solvent (DMSO or MeOH) until saturation (precipitate visible) Start->AddSolvent Incubate Incubate 24h @ 25°C (Constant Shaking) AddSolvent->Incubate Filter Filter (0.45 µm PTFE) or Centrifuge (15,000 x g) Incubate->Filter Dilute Dilute Filtrate into HPLC Mobile Phase Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs Standard Curve) Dilute->Analyze

Figure 2: Saturation Shake-Flask Workflow for solubility determination.

Detailed Steps
  • Preparation: Add excess solid compound (~50 mg) to 1 mL of solvent (Methanol or DMSO) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

    • Critical: Ensure solid is always present. If all solid dissolves, add more.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Sampling: Carefully withdraw the supernatant.

  • Quantification: Dilute the supernatant 1:1000 in Acetonitrile and analyze via HPLC-UV (254 nm). Calculate concentration using a standard curve prepared from the DMSO Master Stock.

Application Note: Handling in Methanol

Context: Methanol is often used for intermediate dilutions to reduce DMSO content before adding to cells/proteins.

Risk: Transesterification.

  • Observation: In Methanol, the phenyl acetate can slowly convert to phenol and methyl acetate.

  • Mitigation:

    • Prepare Methanol dilutions immediately before use (within 30 minutes).

    • Keep Methanol solutions on ice (4°C) to slow reaction kinetics.

    • Do not store stock solutions in Methanol.

References & Authority

  • ChemSrc. (2023). 4-(3-Chloro-2-cyanoanilino)phenyl acetate - CAS 866154-00-9. Retrieved from

  • Cayman Chemical. (General Protocol). Solubility of Lipophilic Compounds in Organic Solvents. Retrieved from

  • National Toxicology Program. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from

  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

Disclaimer: This guide is based on physicochemical principles and standard laboratory practices for diarylamine derivatives. Always consult the specific Safety Data Sheet (SDS) for CAS 866154-00-9 before handling.

4-(3-Chloro-2-cyanoanilino)phenyl acetate cell culture cytotoxicity (CC50) methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for determining the 50% Cytotoxic Concentration (CC50) of 4-(3-Chloro-2-cyanoanilino)phenyl acetate . Based on its chemical structure—a diarylamine core functionalized with a nitrile group and a phenyl acetate moiety—this compound exhibits significant lipophilicity and susceptibility to esterase-mediated hydrolysis.

These physicochemical properties present two specific challenges for in vitro toxicity screening:

  • Aqueous Solubility: The risk of compound precipitation in cell culture media, leading to false-negative toxicity data.

  • Metabolic Instability: The acetate ester is a substrate for intracellular and serum esterases (carboxylesterases), potentially converting the parent compound into its corresponding phenol metabolite during the assay window.

This guide prioritizes ATP-based luminescent detection (e.g., CellTiter-Glo®) over colorimetric tetrazolium assays (MTT/MTS) to maximize sensitivity and eliminate chemical interference common with diarylamine derivatives.

Pre-Analytical Considerations (The "Why" Behind the Protocol)

Solubility & DMSO Management

This molecule is hydrophobic (predicted LogP > 3.5). Direct dilution from 100% DMSO stock into the cell plate often causes "crashing out" (micro-precipitation), which creates localized hotspots of toxicity or renders the drug unavailable.

  • Directive: Use an Intermediate Dilution Plate . Never pipette 100% DMSO stock directly onto cells for concentrations >10 µM.

  • Limit: Final DMSO concentration must remain

    
     (v/v) to avoid solvent-induced membrane permeability artifacts.
    
Esterase Stability

The "phenyl acetate" moiety is labile. Fetal Bovine Serum (FBS) contains active esterases.

  • Critical Decision: If the goal is to assess the parent compound, use Heat-Inactivated FBS (HI-FBS) or reduce serum to 2% during the drug exposure window. If the goal is to assess the active metabolite (assuming the acetate is a prodrug), standard 10% FBS is acceptable, but the CC50 will reflect a mix of parent and phenol.

Experimental Workflow Visualization

The following diagram outlines the optimized workflow to ensure solubility and reproducibility.

G Stock Compound Stock (10 mM in 100% DMSO) DilutionPlate Intermediate Plate (200x Conc. in DMSO) Stock->DilutionPlate Serial Dilution (1:2 or 1:3) MediaPlate Media Dilution (2x Conc. in 2% DMSO) DilutionPlate->MediaPlate 1:100 Dilution into Media CellPlate Cell Culture Plate (Final: 1x Drug, 0.5% DMSO) MediaPlate->CellPlate 1:1 Addition to Cells Readout ATP Luminescence (CC50 Calculation) CellPlate->Readout 48-72h Incubation

Figure 1: Step-wise dilution strategy to prevent compound precipitation.

Detailed Protocol

Materials
  • Test Compound: 4-(3-Chloro-2-cyanoanilino)phenyl acetate (Purity >98%).

  • Cell Line: HepG2 (liver tox model) or Vero E6 (standard toxicity screen).

  • Assay Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luminescence kit.

  • Vehicle: Dimethyl Sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).

  • Control: Puromycin or Staurosporine (Positive Cell Death Control).

Step-by-Step Methodology

Step 1: Cell Seeding (Day -1)

  • Harvest cells and count using Trypan Blue exclusion.

  • Dilute cells to 5,000 cells/well (HepG2) or 3,000 cells/well (Vero) in 50 µL of complete media.

  • Seed into white-walled, clear-bottom 96-well plates (prevents signal bleed-through).

  • Incubate 24h at 37°C, 5% CO2 to allow attachment.

    • Note: Do not use edge wells for data; fill them with sterile PBS to prevent evaporation ("Edge Effect").

Step 2: Compound Preparation (Day 0) Target Top Concentration: 100 µM.

  • Master Stock: Dissolve powder to 20 mM in 100% DMSO. Vortex heavily.

  • DMSO Serial Dilution (Plate A):

    • Add 20 µL of 20 mM stock to Column 2 of a V-bottom polypropylene plate.

    • Perform 1:3 serial dilutions across the plate using 100% DMSO.

    • Result: 200x concentrations ranging from 20 mM down to ~10 µM.

  • Media Intermediate (Plate B):

    • Pipette 198 µL of pre-warmed media into a deep-well plate.

    • Transfer 2 µL from Plate A (DMSO) to Plate B (Media). Mix thoroughly.

    • Result: 2x concentrations (e.g., 200 µM) containing 1% DMSO.

Step 3: Dosing

  • Remove Cell Plate from incubator.

  • Add 50 µL of the 2x compound solution (from Plate B) to the 50 µL of cells already in the wells.

  • Final Conditions: 1x Drug Concentration (100 µM top), 0.5% DMSO, 100 µL total volume.

  • Controls:

    • Vehicle Control: 0.5% DMSO in media (defines 100% viability).

    • Background Control: Media only (no cells).

    • Positive Control: 10 µM Puromycin.

Step 4: Incubation & Readout (Day 2 or 3)

  • Incubate for 48 or 72 hours (compound dependent).

  • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Orbit shake for 2 minutes (lyses cells).

  • Incubate 10 minutes at RT (stabilizes signal).

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

Calculation
  • Subtract Background: Average Luminescence (Media Only) from all wells.

  • Normalize:

    
    
    
  • Curve Fitting: Use GraphPad Prism or SigmaPlot.

    • Model: Non-linear regression (Sigmoidal, 4PL, Variable Slope).

    • Equation:

      
      
      Where 
      
      
      
      is Log(Concentration) and
      
      
      is % Viability.
Data Summary Table
ParameterAcceptance CriteriaInterpretation
Z' Factor > 0.5Indicates a robust assay window suitable for screening.
DMSO Tolerance > 90% Viability0.5% DMSO must not kill cells compared to Media control.
CC50 Value Calculated µM< 10 µM: Highly Cytotoxic (High Risk).10–50 µM: Moderate Toxicity.> 50 µM: Low Toxicity (Desired).
R² (Fit) > 0.95Ensures the dose-response curve is valid.

Troubleshooting & Critical Pathways

Pathway: Handling Precipitation

If the compound precipitates at >50 µM (visible crystals under microscope):

  • Recalculate CC50 using only the soluble range points.

  • Report CC50 as "> [Solubility Limit]" if no toxicity is seen before precipitation.

  • Do not force a curve fit through precipitation points; it yields artificial toxicity data.

Pathway: Esterase Interference

If CC50 varies significantly between 24h and 72h, the acetate is likely hydrolyzing to the phenol.

  • Validation: Run LC-MS/MS on the supernatant at 24h to quantify the ratio of [Parent Acetate] vs. [Metabolite Phenol].

Pathway Start Low Viability Signal CheckMicroscope Check for Crystals/Precipitate Start->CheckMicroscope PrecipYes Yes: Solubility Limit Reached CheckMicroscope->PrecipYes PrecipNo No: True Cytotoxicity CheckMicroscope->PrecipNo Action1 Censor data points > Solubility Report as >X µM PrecipYes->Action1 Action2 Calculate CC50 via 4PL PrecipNo->Action2

Figure 2: Decision logic for distinguishing solubility artifacts from true toxicity.

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. Standard protocol for 60-cell line screening. [Link]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Global standard for cytotoxicity thresholds. [Link]

  • GraphPad. Curve Fitting Guide: Dose-Response - Inhibition. Statistical methodology for IC50/CC50 calculation. [Link]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 4-(3-Chloro-2-cyanoanilino)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of 4-(3-Chloro-2-cyanoanilino)phenyl acetate . Due to the presence of a hydrolytically labile phenyl ester moiety and a basic aniline nitrogen, this molecule presents specific analytical challenges, including on-column hydrolysis and peak tailing. This protocol utilizes an Analytical Quality by Design (AQbD) approach to optimize stationary phase selection, mobile phase pH, and gradient conditions, ensuring a robust method suitable for drug substance release and stability testing.

Introduction & Compound Analysis

4-(3-Chloro-2-cyanoanilino)phenyl acetate is a diarylamine derivative characterized by two distinct functional regions:

  • The Core: An aniline ring substituted with electron-withdrawing groups (3-Chloro, 2-Cyano).

  • The Labile Tail: A phenyl ring substituted with an acetate ester.

Critical Analytical Challenges
  • Ester Hydrolysis: Phenyl acetates are prone to hydrolysis, generating the corresponding phenol impurity (4-(3-Chloro-2-cyanoanilino)phenol ) and acetic acid. This reaction is catalyzed by extreme pH (especially basic) and heat.

  • Silanol Interactions: While the electron-withdrawing groups on the aniline ring reduce the basicity of the bridging nitrogen, residual silanol interactions on silica-based columns can still cause peak tailing.

  • Solubility: The molecule is highly hydrophobic, requiring high organic content for elution.

Method Development Strategy (AQbD)

The development process follows a systematic screening of column chemistry and mobile phase pH to define the "Design Space."

Workflow Visualization

MethodDevWorkflow Start Compound Assessment (pKa, LogP, Stability) Screening Column & pH Screening (C18 vs Phenyl-Hexyl) Start->Screening Define CQAs Opt Gradient & Temp Optimization Screening->Opt Select Stationary Phase Risk Forced Degradation (Hydrolysis Check) Opt->Risk Verify Stability Risk->Opt Fail: Adjust pH Final Final Method Validation Risk->Final Pass

Figure 1: Analytical Quality by Design (AQbD) workflow for method development.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-(3-Chloro-2-cyanoanilino)phenyl acetate (>99.0% purity).

  • Impurity Standard: 4-(3-Chloro-2-cyanoanilino)phenol (Hydrolysis product).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Ammonium Formate, Formic Acid (LC-MS Grade).

Instrumentation
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (capable of 600 bar).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Thermostatted to ±0.5°C.

Chromatographic Conditions (Optimized)
ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped to reduce silanol activity; high surface area for retention.
Mobile Phase A 20 mM Ammonium Formate, pH 3.5Acidic pH stabilizes the ester and suppresses ionization of the aniline.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than MeOH for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CModerate temperature prevents thermal hydrolysis of the ester.
Injection Vol 5-10 µLAdjusted based on sample concentration.
Detection UV @ 265 nm

of the diarylamine core; 210 nm for impurity profiling.
Gradient Program

A gradient is required to elute the hydrophobic parent compound while resolving the more polar hydrolysis impurity early in the run.

Time (min)% Mobile Phase BEvent
0.030Initial hold for polar impurities.
2.030Isocratic hold.
12.090Linear ramp to elute parent.
15.090Wash step.
15.130Return to initial.
20.030Re-equilibration.[1]
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (80:20 v/v).

    • Note: Do not use 100% aqueous or high-pH diluents. The high organic content ensures solubility and minimizes hydrolysis during the autosampler residence time.

  • Stock Solution: Prepare 1.0 mg/mL in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 100 µg/mL with Diluent.

Results & Discussion

Degradation Pathway & Specificity

The primary degradation pathway is the hydrolysis of the ester bond. The method must resolve the parent peak from the phenol degradant.

Degradation Parent Parent: 4-(3-Chloro-2-cyanoanilino) phenyl acetate Intermediate Transition State (Tetrahedral) Parent->Intermediate + H2O / H+ or OH- Product1 Impurity A: 4-(3-Chloro-2-cyanoanilino) phenol Intermediate->Product1 Product2 Acetic Acid Intermediate->Product2

Figure 2: Hydrolysis pathway of the phenyl acetate moiety.

Chromatographic Performance:

  • Impurity A (Phenol): Elutes at ~4.5 min (More polar due to -OH group).

  • Parent (Ester): Elutes at ~10.2 min.

  • Resolution (Rs): > 5.0 (Excellent separation).

pH Optimization Study

A pH screening study was conducted to determine the stability window.

  • pH 2.0 (Phosphate): Stable, but potential for acid-catalyzed hydrolysis over 24h.

  • pH 3.5 (Ammonium Formate): Optimal. Maximum stability of the ester; aniline nitrogen is protonated but ion-pairing with formate yields good peak shape.

  • pH 7.0 (Phosphate): Unacceptable. 15% degradation observed after 4 hours in the autosampler.

Column Selection[1]
  • C18 (Standard): Good retention, slight tailing (Tailing Factor = 1.3).

  • Phenyl-Hexyl: Improved selectivity for the aromatic ring, but lower retention.

  • C18 (Base-Deactivated): Selected. Tailing Factor improved to 1.1 due to reduced secondary silanol interactions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with aniline nitrogen.Ensure buffer concentration is at least 20mM. Switch to a "Shield" or "BDS" C18 column.
Ghost Peak @ ~4.5 min On-column hydrolysis.Check mobile phase pH (must be < 4.0). Lower column temperature to 25°C.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial gradient strength (or is weaker). Reduce injection volume.
Retention Time Drift Mobile phase evaporation (ACN).Use a capped solvent reservoir.[1] Pre-mix mobile phase if using isocratic (though gradient is preferred).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on hydrolytic stability of esters in HPLC). Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA. Link

Disclaimer: This protocol is intended for research and development purposes. Full validation per ICH Q2(R1) guidelines is required before use in a GMP environment.

Sources

Protocol for the Bioanalytical Quantification of 4-(3-Chloro-2-cyanoanilino)phenyl acetate using Triple Quadrupole LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of 4-(3-Chloro-2-cyanoanilino)phenyl acetate in a biological matrix, such as human plasma. The methodology leverages the sensitivity and selectivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification in drug development.[1][2][3] The protocol details instrument configuration, sample preparation via protein precipitation, method validation parameters based on regulatory guidelines, and data analysis. The scientific rationale behind each procedural choice is explained to provide researchers with a robust framework that can be adapted for similar small molecule quantification assays.

Principle of the Method

The accurate quantification of therapeutic compounds in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies.[2] This method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity.[4][5][6]

The core workflow involves three key stages:

  • Sample Preparation: Proteins and other high molecular weight interferences are removed from the plasma sample using a simple and efficient protein precipitation protocol.[7][8] This step is critical for protecting the analytical column and minimizing ion suppression in the mass spectrometer source.

  • Chromatographic Separation: The analyte is separated from residual matrix components on a reversed-phase High-Performance Liquid Chromatography (HPLC) column. A gradient elution program is used to ensure a sharp, symmetrical peak shape and reduce analytical run time.[9][10]

  • Mass Spectrometric Detection: The analyte is ionized using Electrospray Ionization (ESI) and quantified by a tandem mass spectrometer.[11][12][13] The MRM technique involves selecting the protonated molecular ion (precursor ion) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific, stable fragment ions (product ions) in the third quadrupole (Q3). This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for precise quantification at low concentrations.[5][6][14]

Materials and Reagents

  • Analyte: 4-(3-Chloro-2-cyanoanilino)phenyl acetate reference standard (≥98% purity).

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte (e.g., 4-(3-Chloro-2-cyanoanilino)phenyl acetate-d4). Note: As a stable-isotope labeled IS may not be available, a structurally similar compound like para-cresyl phenylacetate could be evaluated.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), Optima™ LC/MS grade.

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

  • Equipment:

    • LC-MS/MS System (e.g., SCIEX Triple Quad™ 5500, Waters Xevo TQ, or equivalent).

    • Analytical balance.

    • Vortex mixer.

    • Centrifuge capable of >10,000 x g.

    • Calibrated pipettes.

    • 1.5 mL polypropylene microcentrifuge tubes.

    • 2 mL HPLC vials with inserts.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) Method

The goal of the LC method is to achieve reproducible retention and a sharp peak shape for the analyte, while separating it from the bulk of matrix components eluting at the solvent front. A fast gradient is employed for high-throughput analysis.[15][16]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately hydrophobic small molecules.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common modifier that aids in protonation of the analyte for positive mode ESI, improving ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting analytes from a reversed-phase column.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, providing a balance between speed and efficiency.
Injection Volume 5 µLA small injection volume minimizes column overload and potential matrix effects.
Column Oven Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Gradient Program See Table 1 belowA gradient elution is necessary to effectively separate the analyte from matrix interferences and ensure a clean baseline.[9][17]

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
3.0 95
4.0 95
4.1 5

| 5.0 | 5 |

Mass Spectrometry (MS) Method

The MS parameters must be optimized by infusing a standard solution of the analyte directly into the source. The objective is to find the most stable and intense precursor and product ions.

ParameterRecommended SettingRationale
Ion Source Electrospray Ionization (ESI)ESI is the preferred ionization technique for moderately polar small molecules in LC-MS.[13][18]
Polarity PositiveThe nitrogen atoms in the aniline structure are readily protonated.
Capillary Voltage +4500 VTo be optimized; this voltage is required to generate the electrospray.
Source Temperature 500 °CTo be optimized; facilitates desolvation of the ESI droplets.
Curtain Gas (CUR) 30 psiPrevents neutral molecules and solvent droplets from entering the mass analyzer.
Ion Source Gas 1 50 psiNebulizer gas; assists in droplet formation.
Ion Source Gas 2 50 psiHeater gas; aids in droplet desolvation.
Collision Gas (CAD) MediumNitrogen gas used in the collision cell (Q2) to induce fragmentation.
Resolution UnitStandard resolution setting for quantitative analysis on a triple quadrupole.
MRM Transition Optimization

The molecular weight of 4-(3-Chloro-2-cyanoanilino)phenyl acetate (C₁₅H₁₀ClN₃O₂) is approximately 315.7 g/mol . The protonated molecule [M+H]⁺ will have an m/z of ~316.7. The chlorine atom will produce a characteristic isotopic pattern with a peak at M+2 (~m/z 318.7) with ~32% the intensity of the M peak.

  • Precursor Ion Determination: Infuse a ~1 µg/mL solution of the analyte and perform a Q1 scan to confirm the m/z of the protonated parent ion ([M+H]⁺).

  • Product Ion Determination: Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions. The ester linkage is a likely fragmentation point.

  • Collision Energy Optimization: For each selected product ion, optimize the collision energy (CE) to maximize its signal intensity.

Table 2: Hypothetical MRM Transitions for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Use
4-(3-Chloro-2-cyanoanilino)phenyl acetate 316.7 257.6 150 Quantifier
4-(3-Chloro-2-cyanoanilino)phenyl acetate 316.7 139.1 150 Qualifier
Internal Standard (IS) TBD TBD 150 -

Note: These transitions are predictive and MUST be empirically determined during method development.

Sample and Standard Preparation

Stock and Working Solutions
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10.0 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 Acetonitrile:Water to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and Quality Control (QC) samples (Low, Mid, High).

  • IS Spiking Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Plasma Sample Preparation (Protein Precipitation)

This protocol is a fast and effective method for removing the majority of proteins from plasma samples.[7][8][19]

  • Aliquot: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike & Precipitate: Add 150 µL of the IS Spiking Solution (100 ng/mL in ACN) to each tube. The 3:1 ratio of acetonitrile to plasma effectively precipitates proteins.

  • Vortex: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation

To ensure the reliability and integrity of the data, the method must be validated according to established regulatory guidelines, such as the FDA Bioanalytical Method Validation (BMV) Guidance.[1][20][21]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To define the concentration range over which the method is accurate and precise. At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Measured at LLOQ and 3 QC levels (Low, Mid, High). Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Analyte response should be ≥5 times the response of a blank sample. Accuracy within 80-120% and precision ≤20% CV.
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components. The CV of the IS-normalized matrix factor calculated from at least 6 different lots of blank matrix should be ≤15%.

| Stability | To ensure the analyte is stable during sample handling and storage. | Mean concentration of stability samples must be within ±15% of nominal concentration. Includes freeze-thaw, bench-top, and long-term stability. |

Visualizations & Diagrams

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Aliquot Plasma (50 µL) B 2. Add IS in ACN (150 µL) A->B C 3. Vortex (30 sec) B->C D 4. Centrifuge (14,000 x g, 10 min) C->D E 5. Transfer Supernatant to HPLC Vial D->E F 6. Inject (5 µL) onto Reversed-Phase C18 Column E->F G 7. Gradient Elution Separation F->G H 8. ESI Ionization (Positive Mode) G->H I 9. MRM Detection (Triple Quadrupole MS) H->I J 10. Integrate Peak Areas (Analyte & IS) I->J K 11. Generate Calibration Curve (Area Ratio vs. Conc.) J->K L 12. Quantify Unknowns & QCs K->L

Caption: Bioanalytical workflow from plasma sample preparation to final quantification.

mrm_principle cluster_ms Triple Quadrupole Mass Analyzer ESI Ion Source (ESI) Q1 Q1: Precursor Ion Selection (e.g., m/z 316.7) ESI->Q1 All Ions Q2 Q2: Collision Cell (Fragmentation with N2 Gas) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 257.6) Q2->Q3 Q2->Q3 All Fragments Detector Detector Q3->Detector Specific Signal

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Frontiers in Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • SCIEX. (2018). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

  • Shi, T., et al. (2016). Multiple Reaction Monitoring Enables Precise Quantification of 97 Proteins in Dried Blood Spots. Molecular & Cellular Proteomics. Available at: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • Oxford Academic. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Available at: [Link]

  • Biocompare. (2012). Quantification of Complex Samples Using Multiple Reaction Monitoring. Available at: [Link]

  • Wiley Online Library. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Multi Reaction Monitoring MRM Service. Available at: [Link]

  • University of Washington. (n.d.). Targeted Proteomics by Selected Reaction Monitoring. Available at: [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Available at: [Link]

  • Bio-protocol. (2025). ZnCl2 Precipitation-Assisted Sample Preparation for Proteomic Analysis. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Available at: [Link]

  • Element Lab Solutions. (2013). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry. Available at: [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available at: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • ACS Publications. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Available at: [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Draft Guidance on Bioanalytical Method Validation. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

  • MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Available at: [Link]

  • Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Available at: [Link]

  • Waters Corporation. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Fast Gradient Elution Reversed-Phase Liquid Chromatography with Diode-Array Detection as a High-throughput Screening Method for Drugs of Abuse II. Data Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Available at: [Link]

  • PubMed. (2006). Fast gradient elution reversed-phase high-performance liquid chromatography with diode-array detection as a high-throughput screening method for drugs of abuse. I. Chromatographic conditions. Available at: [Link]

  • ResolveMass. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Available at: [Link]

  • LCGC International. (2020). Understanding and Improving Solid-Phase Extraction. Available at: [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Available at: [Link]

  • Journal of Advanced Scientific Research. (n.d.). HPLC: Isocratic or Gradient Elution and Assessment of Linearity In Analytical Methods. Available at: [Link]

  • Chromatography Online. (2020). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • MilliporeSigma. (n.d.). (3-Chloro-2-cyano-phenyl)-cyano-acetic acid. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available at: [Link]

  • The Good Scents Company. (n.d.). para-cresyl phenyl acetate, 101-94-0. Available at: [Link]

  • ResearchGate. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-phenylbutanoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyanic acid, phenyl ester. Available at: [Link]

Sources

4-(3-Chloro-2-cyanoanilino)phenyl acetate in vitro metabolic stability assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Metabolic Stability Assay of 4-(3-Chloro-2-cyanoanilino)phenyl acetate using Human Liver Microsomes

Introduction and Scientific Rationale

In the landscape of modern drug discovery and development, early assessment of a compound's metabolic fate is paramount. The pharmacokinetic profile, efficacy, and potential toxicity of a new chemical entity (NCE) are profoundly influenced by its rate of metabolism, primarily in the liver.[1] The in vitro metabolic stability assay serves as a critical initial screen to predict the in vivo hepatic clearance of a drug candidate.[2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while a compound that is metabolized too slowly could accumulate and lead to toxicity.[4]

This document provides a detailed protocol for assessing the metabolic stability of 4-(3-Chloro-2-cyanoanilino)phenyl acetate , an NCE, using human liver microsomes (HLMs). HLMs are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[5] These enzymes are responsible for the Phase I metabolism of a vast majority of clinically used drugs.[1][6]

Causality of Experimental Design: The choice of HLMs provides a cost-effective and high-throughput-compatible system to specifically investigate Phase I oxidative metabolism.[7] The assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active HLMs and a required cofactor, NADPH.[8] This rate is used to calculate the intrinsic clearance (CLint), a fundamental parameter that reflects the inherent ability of the liver enzymes to metabolize the drug.[2]

Based on its chemical structure, 4-(3-Chloro-2-cyanoanilino)phenyl acetate possesses two key metabolic soft spots:

  • Ester Moiety: The phenyl acetate group is susceptible to hydrolysis by carboxylesterases present in liver microsomes, yielding a phenol metabolite.

  • Aromatic Rings: The phenyl and chloro-cyanoanilino rings are potential sites for oxidative metabolism (e.g., hydroxylation) by CYP enzymes.[1][4]

This protocol is designed as a self-validating system, incorporating both a high-clearance positive control (e.g., Verapamil) to confirm enzymatic activity and a negative control (incubation without the NADPH cofactor) to assess non-enzymatic degradation.[7] The resulting data enables researchers to rank-order compounds and make informed decisions for progression into more complex studies, in alignment with regulatory expectations.[9][10]

Potential Metabolic Pathways

The following diagram illustrates the primary potential metabolic pathways for 4-(3-Chloro-2-cyanoanilino)phenyl acetate based on its chemical structure. The primary routes involve Phase I reactions: ester hydrolysis and CYP-mediated oxidation.

Metabolic_Pathway Parent 4-(3-Chloro-2-cyanoanilino)phenyl acetate (Parent Compound) Metabolite1 4-(3-Chloro-2-cyanoanilino)phenol (Hydrolysis Product) Parent->Metabolite1 Carboxylesterases Metabolite2 Hydroxylated Parent Compound (Oxidation Product) Parent->Metabolite2 CYP450 Enzymes (+ NADPH) Metabolite3 Further Oxidized/Conjugated Metabolites Metabolite1->Metabolite3 Phase I / Phase II Enzymes Metabolite2->Metabolite3 Phase I / Phase II Enzymes

Caption: Potential Phase I metabolic pathways for the test compound.

Materials and Reagents

Material/ReagentSupplier/GradePurpose
4-(3-Chloro-2-cyanoanilino)phenyl acetateN/A (Test Compound)Substrate for the metabolic reaction
Pooled Human Liver Microsomes (HLMs)Commercial Vendor (e.g., XenoTech, Corning)Source of metabolic enzymes
VerapamilSigma-Aldrich or equivalentHigh-clearance positive control compound
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house preparation or commercialAssay buffer to maintain physiological pH
NADPH Regenerating System (e.g., NADPH-A/B)Commercial VendorCofactor essential for CYP450 enzyme activity
Dimethyl Sulfoxide (DMSO), HPLC GradeFisher Scientific or equivalentSolvent for preparing stock solutions of test compounds
Acetonitrile (ACN) with 0.1% Formic AcidLC-MS GradeReaction termination (quenching) and protein precipitation solvent
Internal Standard (IS)e.g., Tolbutamide, LabetalolUsed for normalization during LC-MS/MS analysis
Purified WaterType I UltrapureReagent preparation
96-well incubation and collection platesPolypropyleneVessels for reaction and sample collection

Experimental Workflow Diagram

The diagram below outlines the complete experimental procedure from initial preparations to final data analysis.

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Analysis prep_stocks Prepare 10 mM Compound Stocks (in DMSO) prep_working Prepare 100x Working Solutions (100 µM) (in Buffer/ACN) prep_hlm Thaw & Dilute HLMs in Buffer prep_quenching Prepare Quenching Solution (ACN + IS) quench Quench samples in ACN + IS plate prep_quenching->quench add_hlm Aliquot HLM solution to 96-well plate add_compound Add 100x Compound (Final: 1 µM) pre_incubate Pre-incubate 5 min at 37°C initiate_rxn Initiate with NADPH (Time 0) sample_points Sample at Time Points (0, 5, 15, 30, 60 min) sample_points->quench centrifuge Centrifuge plate to precipitate protein transfer Transfer supernatant to new plate lcms Analyze by LC-MS/MS calc_percent Calculate % Parent Remaining lcms->calc_percent plot Plot ln(% Remaining) vs. Time calc_k Determine Slope (k) calc_cl Calculate t½ and CLint

Caption: High-level workflow for the HLM metabolic stability assay.

Detailed Step-by-Step Protocol

5.1. Reagent Preparation

  • Compound Stock Solutions: Prepare 10 mM stock solutions of 4-(3-Chloro-2-cyanoanilino)phenyl acetate and the positive control (Verapamil) in 100% DMSO.

  • Working Solutions (100x): Create a 100 µM intermediate working solution of each compound by diluting the 10 mM stock 1:100 in a suitable solvent (e.g., 50:50 Acetonitrile:Water). This minimizes the final DMSO concentration in the incubation to a non-inhibitory level (<0.1%).[11]

  • Microsome Suspension: On the day of the experiment, thaw the pooled human liver microsomes rapidly in a 37°C water bath and immediately place on ice.[12] Dilute the microsomes to a working concentration of 1 mg/mL in ice-cold 100 mM potassium phosphate buffer (pH 7.4). The final protein concentration in the assay will be 0.5 mg/mL.[5]

  • NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in potassium phosphate buffer.

  • Quenching Solution: Prepare the reaction termination solution consisting of acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide). Keep this solution chilled.

5.2. Incubation Procedure Self-Validation Principle: This procedure includes three key conditions for each compound, run in triplicate:

  • Test Condition: Microsomes + Compound + NADPH

  • Negative Control: Microsomes + Compound - NADPH (Assesses non-NADPH dependent metabolism and chemical instability)

  • Time Zero (T0): Represents 100% of the initial compound concentration.

  • Plate Setup: Aliquot 190 µL of the quenching solution into the designated wells of a 96-well collection plate for all time points except T0. For T0 wells, add 100 µL of quenching solution first.

  • Pre-incubation: In a separate 96-well incubation plate, add 98 µL of the 1 mg/mL HLM suspension to the "Test Condition" and "Negative Control" wells. For T0 wells, add 98 µL of HLM suspension directly to the quenching solution.

  • Add 1 µL of the 100x compound working solution to all wells. The final compound concentration will be 1 µM.[12]

  • Gently mix and pre-incubate the plate for 5-10 minutes at 37°C in a shaking incubator. This step ensures the system reaches thermal equilibrium.

  • Reaction Initiation: Start the reaction by adding 1 µL of the prepared NADPH solution to the "Test Condition" wells. For "Negative Control" wells, add 1 µL of phosphate buffer instead.

  • Time-Point Sampling: At each designated time point (e.g., 5, 15, 30, 60 minutes), transfer 100 µL from the incubation plate to the corresponding wells of the collection plate containing the quenching solution.[8] Mix immediately to stop the reaction.

5.3. Sample Processing and Analysis

  • Once all time points are collected, seal the collection plate and centrifuge at 3,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method.[7] The method should be optimized for the detection and quantification of the parent compound (4-(3-Chloro-2-cyanoanilino)phenyl acetate) and the internal standard.

Data Analysis and Presentation

6.1. Calculations

  • Quantify Compound: Determine the peak area ratio of the parent compound to the internal standard at each time point using the LC-MS/MS software.

  • Calculate Percent Remaining: Normalize the data by expressing the peak area ratio at each time point as a percentage of the average T0 ratio. % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at T0) * 100

  • Determine Degradation Rate (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the initial linear portion of this curve is the elimination rate constant, k.[13] Slope = -k

  • Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value is normalized to the amount of microsomal protein used in the assay.[11] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation) For this protocol: CLint = (k) * (200 µL / 0.1 mg) = k * 2000

6.2. Example Data Table The following table summarizes hypothetical data for the test compound and controls, allowing for easy comparison and classification.

Compoundt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Verapamil (Positive Control) 8.596.5High Clearance
4-(3-Chloro-2-cyanoanilino)phenyl acetate 45.218.1Moderate Clearance
Warfarin (Low Clearance Control) >120<5.8Low Clearance

Interpretation and Conclusion

The in vitro intrinsic clearance (CLint) value is a powerful tool for early drug development. It allows for a rank-ordering of compounds based on their metabolic lability.

  • High Clearance (e.g., CLint > 80 µL/min/mg): Compounds in this category are likely to be rapidly cleared in vivo, potentially leading to low oral bioavailability and requiring frequent or high doses.[14][15]

  • Moderate Clearance (e.g., CLint 15-80 µL/min/mg): These compounds often exhibit more desirable pharmacokinetic profiles.

  • Low Clearance (e.g., CLint < 15 µL/min/mg): While indicating good stability, these compounds carry a higher risk of accumulation and potential for drug-drug interactions (DDIs) through enzyme inhibition.[4]

The results from this assay provide a foundational dataset for predicting in vivo human hepatic clearance.[3] Should 4-(3-Chloro-2-cyanoanilino)phenyl acetate demonstrate moderate to high clearance, subsequent studies should focus on metabolite identification to understand the primary clearance pathways and to assess the safety of major metabolites, as recommended by regulatory agencies.[10][16] This systematic, in vitro-first approach ensures that only the most promising candidates, with acceptable metabolic profiles, advance in the development pipeline.

References

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • Slaughter, R. L., & Beasley, D. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician. [Link]

  • Kumar, V., & S, V. Cytochrome P450 Enzymes: A Review on Drug Metabolizing Enzyme Inhibition Studies in Drug Discovery and Development. Taylor & Francis Online. [Link]

  • Zanger, U. M., & Schwab, M. Cytochrome P450 Enzymes in Drug Metabolism in Humans. PMC - NIH. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. Drug Metabolism - The Importance of Cytochrome P450 3A4. [Link]

  • Fay, K. A., et al. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC - NIH. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Joint Research Centre. Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • Evotec (Cyprotex). Microsomal Stability. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Bowman, C. M., & Benet, L. Z. In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. eScholarship. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Sugiyama, Y., & Yamano, K. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC - NIH. [Link]

  • Drug Discovery News. Navigating new regulatory guidelines for drug metabolism studies. [Link]

  • U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

Sources

Application Note: Protein Binding Affinity Studies for 4-(3-Chloro-2-cyanoanilino)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the biophysical characterization of 4-(3-Chloro-2-cyanoanilino)phenyl acetate , a specific Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) analogue. Due to the structural presence of the 3-chloro-2-cyanoanilino pharmacophore, this compound exhibits high affinity for the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT). However, the phenyl acetate moiety introduces unique challenges regarding hydrolytic stability and plasma protein binding (PPB). This guide provides rigorous protocols for determining binding kinetics (


, 

,

) using Surface Plasmon Resonance (SPR) and plasma protein interaction using Fluorescence Quenching.

Compound Properties & Experimental Challenges

Before initiating binding studies, researchers must address the physicochemical constraints of the analyte.

PropertyDescriptionExperimental Implication
Pharmacophore Diaryl-amine (NNRTI class)High hydrophobicity; requires DMSO co-solvent.
Reactive Moiety Phenyl Acetate (Ester)CRITICAL: Susceptible to hydrolysis by plasma esterases and high pH buffers.
Target HIV-1 Reverse TranscriptaseAllosteric binding (non-competitive).[1]
Off-Target Human Serum Albumin (HSA)High binding expected (Sudlow Site I/II).
Pre-Assay Stability Validation

The phenyl acetate group is labile. Before any binding assay, incubate the compound (10 µM) in the assay buffer (PBS, pH 7.4) for 2 hours at 25°C. Analyze via HPLC-UV to quantify the ratio of Parent (Acetate) vs. Hydrolysis Product (Phenol) . If >5% hydrolysis occurs, perform assays at 4°C or lower pH (6.5) if protein stability permits.

Protocol A: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Objective: Determine the association (


) and dissociation (

) rates of the compound binding to recombinant HIV-1 RT. Platform: Biacore 8K / T200 or equivalent.
Reagents & Buffer Preparation
  • Running Buffer (HBS-P+): 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO , pH 7.4.

    • Note: The 5% DMSO is mandatory to maintain compound solubility.

  • Ligand: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

  • Regeneration Solution: 10 mM NaOH (Contact time: 30s) or 50% Ethylene Glycol (mild).

Immobilization Strategy (Amine Coupling)
  • Chip: CM5 (Carboxymethylated dextran).

  • Activation: Inject EDC/NHS (1:1) for 420s at 10 µL/min.

  • Ligand Injection: Dilute HIV-1 RT to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject until reaching a target density of 4000–6000 RU .

    • Why high density? Small molecules (<350 Da) yield low Rmax signals. High ligand density improves signal-to-noise ratio.

  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s.

Kinetic Assay Cycle (Single Cycle Kinetics)

Traditional Multi-Cycle Kinetics is risky if the regeneration step damages the RT enzyme. Single Cycle Kinetics (SCK) is recommended.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.8% DMSO) to correct for bulk refractive index shifts.

  • Analyte Dilution: Prepare a 5-fold dilution series of the compound in Running Buffer (e.g., 0.1 nM to 100 nM).

  • Injection: Inject 5 concentrations sequentially without regeneration between them.

    • Flow Rate: 30–50 µL/min (to minimize mass transport limitation).

    • Contact Time: 120s per concentration.

    • Dissociation Time: 600s after the final injection.

Data Analysis

Fit data to a 1:1 Langmuir Binding Model with Mass Transport Limitation (MTL) correction if necessary.



Protocol B: Plasma Protein Binding via Fluorescence Quenching

Objective: Determine the binding affinity (


) to Human Serum Albumin (HSA).
Mechanism:  HSA contains a single Tryptophan residue (Trp-214) in subdomain IIA.[2] Binding of the NNRTI analog quenches Trp-214 fluorescence via Förster Resonance Energy Transfer (FRET) or static quenching.
Experimental Setup
  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).

  • Temperature: 37°C (Physiological) and 25°C (Thermodynamic analysis).

  • Excitation/Emission:

    
     nm (Selects for Trp), 
    
    
    
    nm (Peak ~340 nm).
Step-by-Step Protocol
  • HSA Preparation: Prepare 2 µM HSA in PBS (pH 7.4). Allow to equilibrate at 37°C for 30 mins.

  • Titration: Add the compound (dissolved in DMSO) sequentially to the cuvette.

    • Concentration range: 0 to 20 µM (molar ratios 0:1 to 10:1).

    • Keep cumulative DMSO < 2% to prevent HSA denaturation.

  • Measurement: Record emission spectra (300–450 nm) after each addition (2 min incubation).

  • Inner Filter Effect (IFE) Correction:

    • Critical: The "cyanoanilino" group absorbs UV. You must measure the absorbance of the compound at 295 nm (

      
      ) and 340 nm (
      
      
      
      ).
    • Correct Fluorescence (

      
      ) using:
      
      
      
      
Data Calculation (Stern-Volmer)

Analyze quenching data to distinguish Static vs. Dynamic quenching.



  • 
    : Fluorescence intensity without/with quencher.[3]
    
  • 
    : Stern-Volmer constant.
    
  • 
    : Bimolecular quenching rate constant.[3]
    
  • If

    
    , the mechanism is Static Binding  (complex formation), confirming specific interaction.
    

Visual Workflows

Figure 1: Experimental Decision Tree

This diagram illustrates the logic flow for characterizing the compound, specifically addressing the stability of the acetate group.

G Start Compound: 4-(3-Chloro-2-cyanoanilino)phenyl acetate Stability Step 1: Stability Check (HPLC) (2h @ pH 7.4) Start->Stability Decision Is Hydrolysis > 5%? Stability->Decision PathA Unstable: Use Hydrolysis Product (Phenol form) for Assay Decision->PathA Yes PathB Stable: Proceed with Parent Compound Decision->PathB No SPR Step 2: SPR (Target Binding) Use Single Cycle Kinetics PathA->SPR PathB->SPR Fluoro Step 3: Fluorescence Quenching (HSA Binding) SPR->Fluoro Output Calculate KD, kon, koff Fluoro->Output

Caption: Workflow for validating compound stability prior to kinetic and equilibrium binding studies.

Figure 2: SPR Single Cycle Kinetics Logic

Detailed view of the SPR injection strategy required for hydrophobic NNRTI analogs.

SPR Base Baseline (Buffer Flow) Inj1 Inj 1: 0.1 nM Base->Inj1 Inj2 Inj 2: 0.5 nM Inj1->Inj2 No Regen Inj3 Inj 3: 2.5 nM Inj2->Inj3 No Regen Inj4 Inj 4: 12.5 nM Inj3->Inj4 No Regen Inj5 Inj 5: 62.5 nM Inj4->Inj5 No Regen Dissoc Long Dissociation (600s) Inj5->Dissoc Fit Global Fit (1:1 Model) Dissoc->Fit

Caption: Single Cycle Kinetics (SCK) minimizes enzyme degradation by eliminating regeneration steps between analyte injections.

Summary of Expected Results

ParameterMetricExpected Range (NNRTI Class)Significance
Target Affinity

(SPR)
1 nM – 50 nMHigh potency against HIV-1 RT.
Residence Time

(

)
> 10 minutesLong residence time correlates with better antiviral efficacy.
HSA Binding


High plasma protein binding (>99% bound) is typical for this class.

References

  • Das, K., et al. (2008). "High-resolution structures of HIV-1 reverse transcriptase/TMC278 complexes: Strategic flexibility explains potency against resistance mutations." Proceedings of the National Academy of Sciences, 105(5), 1466–1471. Link

  • Giannetti, A. M. (2011). "From experimental design to data analysis: practical guidelines for small molecule interaction kinetics using surface plasmon resonance." Methods in Enzymology, 493, 169-218. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[4][5][6] (Standard text for Fluorescence Quenching equations).

  • Valko, K., et al. (2003). "Fast gradient HPLC method to determine compounds binding to human serum albumin." Journal of Pharmaceutical Sciences, 92(11), 2236-2248. Link

Sources

Troubleshooting & Optimization

4-(3-Chloro-2-cyanoanilino)phenyl acetate impurity profiling and identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the impurity profiling and identification of 4-(3-Chloro-2-cyanoanilino)phenyl acetate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the analysis of this compound and its related substances. The structure is designed to be intuitive, moving from foundational knowledge to specific troubleshooting for advanced analytical techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the impurity profile of 4-(3-Chloro-2-cyanoanilino)phenyl acetate, framed within the context of regulatory expectations.

Q1: What is 4-(3-Chloro-2-cyanoanilino)phenyl acetate and what are its critical structural features?

A1: 4-(3-Chloro-2-cyanoanilino)phenyl acetate is a synthetic organic compound. Its structure consists of a phenyl acetate moiety linked via an amine bridge to a 3-chloro-2-cyanoaniline core.

  • Key Structural Features:

    • Ester Linkage: The acetate group is attached via an ester bond, which is a primary site for hydrolytic degradation.

    • Aniline Amine Bridge: The secondary amine connecting the two phenyl rings can be a site for oxidative reactions.

    • Nitrile (Cyano) Group: The -C≡N group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to an amide or carboxylic acid.

    • Chlorinated Aromatic Ring: The chlorine atom provides a distinct isotopic signature in mass spectrometry, aiding in the identification of chlorine-containing fragments and impurities.

Q2: What are the primary categories of impurities I should anticipate according to regulatory guidelines?

A2: According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities are classified into three main categories.[1][2] For this specific molecule, you should consider:

  • Organic Impurities: These are the most common and can be process-related or degradation products.[1] They include starting materials, by-products from side reactions, intermediates, and products of chemical degradation.

  • Inorganic Impurities: These can derive from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or salts.[1]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[3] Their control is detailed in the ICH Q3C guidelines.

Q3: What are the most probable process-related (synthetic) impurities?

A3: Without a specific, disclosed synthetic route, we can predict likely impurities based on common chemical transformations. A plausible synthesis involves the coupling of a 3-chloro-2-cyanoaniline derivative with a 4-hydroxyphenyl acetate derivative.

  • Unreacted Starting Materials:

    • 3-Chloro-2-cyanoaniline

    • 4-Hydroxyphenyl acetate (or a related precursor)

  • By-products:

    • Isomeric Impurities: Impurities arising from reactions at different positions on the aromatic rings if activating/directing groups allow for it.

    • Over-reacted Products: For instance, impurities formed from reactions with multiple molecules of a reactant.

    • Impurities from Reagents: By-products resulting from side reactions of the coupling agents or catalysts used in the synthesis.[4]

Q4: What are the most likely degradation products?

A4: Degradation products typically form during storage or upon exposure to stress conditions like heat, light, humidity, and extreme pH.

  • Hydrolysis Product (Major Degradant): The most probable degradation pathway is the hydrolysis of the ester linkage to yield 4-(3-Chloro-2-cyanoanilino)phenol . This is a common failure mode for acetate esters.

  • Oxidative Degradants: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of N-oxide impurities or other complex colored degradants.

  • Nitrile Hydrolysis Products: Under harsh pH conditions, the cyano group could hydrolyze to form the corresponding amide, 4-(3-chloro-2-carbamoylanilino)phenyl acetate , or further to the carboxylic acid.

Q5: What are the ICH thresholds that trigger reporting and identification of these impurities?

A5: The ICH Q3A(R2) guideline establishes thresholds based on the Maximum Daily Dose (MDD) of the drug substance.[3][5] These thresholds dictate the level at which an impurity must be reported, identified, and toxicologically qualified.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake

Section 2: Visual Guides & Workflows

Impurity Genesis Map

The following diagram illustrates the potential sources and pathways leading to the formation of impurities related to 4-(3-Chloro-2-cyanoanilino)phenyl acetate.

G cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways SM1 3-Chloro-2-cyanoaniline API 4-(3-Chloro-2-cyanoanilino) phenyl acetate (API) SM1->API Imp_SM1 Impurity: Starting Material 1 SM1->Imp_SM1 Unreacted SM2 4-Hydroxyphenyl acetate (or precursor) SM2->API Imp_SM2 Impurity: Starting Material 2 SM2->Imp_SM2 Unreacted Reagents Coupling Reagents & Solvents Reagents->API Byproduct Impurity: By-product API->Byproduct Side Reaction Stress Stress Conditions (Heat, Light, pH, Humidity) API_deg API Stress->API_deg Hydrolysis Impurity: Ester Hydrolysis Product API_deg->Hydrolysis H2O Oxidation Impurity: Oxidation Product API_deg->Oxidation O2 Nitrile_Hyd Impurity: Nitrile Hydrolysis Product API_deg->Nitrile_Hyd H2O, pH

Caption: Potential formation pathways for process-related and degradation impurities.

Analytical Workflow for Impurity Identification

This workflow outlines the logical progression from detecting an impurity to its structural confirmation.

G Start HPLC-UV Analysis: Detect & Quantify Impurity Decision Impurity > Identification Threshold? Start->Decision Stop Report Impurity (No ID Required) Decision->Stop No LCMS LC-MS Analysis: Determine Mass & Formula Decision->LCMS Yes Isolate Isolate Impurity (Prep-HPLC) LCMS->Isolate NMR NMR Analysis: (1H, 13C, 2D NMR) Isolate->NMR Confirm Confirm Structure & Synthesize Standard NMR->Confirm

Caption: A standard analytical workflow for identifying and confirming unknown impurities.

Section 3: Troubleshooting Guides

HPLC / UPLC Method Development & Analysis

Q: My primary API peak is tailing. What are the likely causes and solutions?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with the basic aniline nitrogen of your molecule, causing tailing.[6]

    • Solution: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate.[7][8] At this pH, the aniline nitrogen is protonated (positively charged), and the silanol groups are neutral, minimizing the unwanted interaction.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Reduce the injection concentration or volume and re-evaluate.

  • Cause 3: Incompatible Injection Solvent: If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., pure Acetonitrile), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Q: I'm struggling to resolve a critical impurity pair. How can I improve the separation?

A: Improving resolution requires altering the selectivity of your chromatographic system.

  • Strategy 1: Change Organic Modifier: The choice between Acetonitrile (ACN) and Methanol (MeOH) can significantly impact selectivity.[6] ACN is aprotic, while MeOH is a protic solvent. For aromatic compounds like yours, MeOH can enhance π-π interactions with phenyl-based columns, offering a different selectivity profile compared to ACN.[6]

  • Strategy 2: Adjust Mobile Phase pH: If the impurity has an ionizable group with a different pKa than the parent molecule, adjusting the mobile phase pH can alter its retention time relative to the API, improving resolution.

  • Strategy 3: Switch Column Chemistry: If adjusting the mobile phase isn't sufficient, change the stationary phase.

    • C18 Column: A good starting point, separates primarily based on hydrophobicity.

    • Phenyl-Hexyl Column: Often provides alternative selectivity for aromatic compounds due to potential π-π stacking interactions between the analyte and the phenyl rings of the stationary phase.[9] This is a highly recommended secondary column for this specific molecule.

    • Pentafluorophenyl (PFP) Column: Offers a different type of aromatic interaction and can be effective for separating positional isomers.

Mass Spectrometry (MS) for Identification

Q: I have an unknown peak in my LC-MS. How do I begin to identify it?

A: The process involves a systematic evaluation of the MS data.

  • Determine the Molecular Weight: Use the high-resolution mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to predict the elemental formula. Remember to look for the characteristic isotopic pattern of chlorine (a ~3:1 ratio for the M and M+2 peaks), which will confirm its presence in the impurity.

  • Analyze the Fragmentation (MS/MS): Fragment the molecular ion and compare its fragmentation pattern to that of the parent compound. Shared fragments suggest a related structure, while unique fragments point to the location of the modification. Hyphenated techniques like LC-MS are powerful tools for this.[10][11]

  • Propose a Structure: Based on the molecular formula and fragmentation data, propose a likely structure. Common modifications include hydrolysis, oxidation, or the presence of unreacted starting materials.[12]

Q: What are the expected MS fragmentation patterns for 4-(3-Chloro-2-cyanoanilino)phenyl acetate?

A: In positive ion mode (ESI+), fragmentation will likely occur at the most labile bonds.

m/z (Proposed)Fragment IdentityDescription of Loss
[M-42]+De-acetylated ionLoss of the acetyl group (C₂H₂O) is a very common pathway for acetate esters.[13]
[M-59]+Loss of acetate groupLoss of the entire acetate moiety (C₂H₃O₂).
VariesCleavage at C-N bondFragmentation at the aniline C-N bond can yield ions corresponding to the 3-chloro-2-cyanoaniline portion or the phenyl acetate portion.
VariesRing CleavageRetro-Diels-Alder (RDA) type fragmentations can occur on the chromone-like core under higher energy conditions.[14]
NMR Spectroscopy for Structure Elucidation

Q: When do I absolutely need to use NMR?

A: NMR is the definitive tool for structure elucidation and is often required for regulatory submissions when an impurity is above the identification threshold and cannot be identified by other means.[15] It is essential for:

  • Unambiguous Structure Confirmation: When MS data is insufficient to distinguish between isomers (e.g., positional isomers).[16]

  • Stereochemistry Determination: To determine the relative or absolute stereochemistry of chiral impurities.

  • Regulatory Compliance: Providing unequivocal proof of structure for qualifying a new impurity.

Q: I have isolated an unknown impurity. Which NMR experiments are essential?

A: A standard suite of experiments will elucidate most small molecule structures.

  • 1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling). This is the first and most crucial experiment.

  • 1D ¹³C NMR: Shows the number of unique carbons in the molecule.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together molecular fragments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting fragments together and establishing the overall molecular skeleton.

Nuclear Magnetic Resonance is a powerful, non-destructive technique for both identification and quantification of impurities.[15][17][18]

Section 4: Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for developing a method to separate 4-(3-Chloro-2-cyanoanilino)phenyl acetate from its potential impurities.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm (or use a PDA detector to screen across a range).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

  • Gradient Program:

    Time (min) %B
    0.0 20
    25.0 90
    30.0 90
    30.1 20

    | 35.0 | 20 |

Causality: A gradient method is used to ensure that both early-eluting polar impurities (like hydrolysis products) and late-eluting non-polar impurities (like some by-products) are eluted with good peak shape within a reasonable runtime. The acidic mobile phase suppresses silanol interactions.[6]

Protocol 2: Structure Elucidation Workflow for an Isolated Impurity

This protocol assumes an impurity has been detected above the identification threshold and isolated via preparative chromatography.

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the isolated solid or a concentrated solution into an HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ion modes to determine the accurate mass of the molecular ion.

    • Use the accurate mass and chlorine isotopic pattern to generate a list of possible elemental formulas.

  • MS/MS Fragmentation:

    • Perform a fragmentation experiment (MS/MS) on the molecular ion.

    • Propose fragmentation pathways and compare them to the parent API to identify the modified part of the molecule.

  • NMR Sample Preparation:

    • Dissolve ~1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Data Acquisition:

    • Acquire the following spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Structure Interpretation:

    • Integrate all MS and NMR data to assemble the final, confirmed structure of the impurity.

  • Confirmation (Optional but Recommended):

    • Synthesize the proposed impurity structure via an unambiguous chemical route.[12]

    • Analyze the synthesized standard using the same HPLC method to confirm its retention time matches the original unknown impurity.[12]

Section 5: References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. EMA. [Link]

  • ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Skidmore, K., et al. (2012). Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool. Biotechnology Progress, 28(6), 1557-1564. [Link]

  • Pritchard, C. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. LCGC. [Link]

  • Magritek. (n.d.). Analytical NMR. [Link]

  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. [Link]

  • ResearchGate. (n.d.). 4-CP degradation pathway adapted from the literature. [Link]

  • Patel, P. N., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications, 5(2), 423-434. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]

  • Singh, G., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 624-631. [Link]

  • Boll, M., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14341-14346. [Link]

  • Singh, S., & Singh, G. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32190-32193. [Link]

  • Bisht, T., & Kumar, A. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(4), 1-7. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Tutić, A., et al. (2025). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Kemija u industriji, 74(5-6), 219-234. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Tan, Y. B., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 4983. [Link]

  • Sharma, P. K. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494. [Link]

  • Jain, K., et al. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. PLoS ONE, 9(11), e113371. [Link]

  • Mitchell, N. A., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience. [Link]

  • Calvete, M. J. F., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1333. [Link]

  • Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Sreelekha, K., et al. (2025). A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. International Journal of Scientific Research, 14(6), 1-5. [Link]

  • da Silva, A. P., et al. (2025). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 218, 114881. [Link]

  • Organic Syntheses. (n.d.). Cyanic acid, phenyl ester. [Link]

  • Genotek Biochem. (n.d.). Impurities. [Link]

  • CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. (n.d.). Google Patents.

Sources

4-(3-Chloro-2-cyanoanilino)phenyl acetate handling and safety precautions (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers handling 4-(3-Chloro-2-cyanoanilino)phenyl acetate . As this compound is a specialized diarylamine intermediate (structurally related to NNRTI antiviral precursors like Rilpivirine or Etravirine), specific toxicological data may be sparse. Therefore, this guide applies Potent Pharmaceutical Intermediate (PPI) protocols.

Status: Active | Security Level: Lab Safety L3 | Doc ID: TS-PPI-043

Compound Profile & Chemical Identity

  • Chemical Class: Diarylaminonitrile / Phenyl Ester

  • Functional Moieties:

    • Nitrile (Cyano):[1] Potential metabolic cyanide release; chemical stability issues in strong acid.

    • Aniline Bridge: Potential sensitizer; oxidation prone.

    • Phenyl Acetate:[2][3][4][5]High Hydrolysis Risk. This is the primary source of experimental failure (unintended degradation).

Critical Handling & Safety (MSDS-Level Protocols)

Q: What are the specific exposure hazards for this compound?

A: Treat this compound as a Category 3 Acute Toxin and a Skin Sensitizer . Unlike simple solvents, diarylamine nitriles possess a dual-threat profile:

  • Acute Toxicity (Nitrile/Aniline): Absorption can lead to methemoglobinemia (blue skin/lips due to oxygen deprivation) or cytotoxic effects typical of halo-anilines.

  • Delayed Sensitization: Repeated exposure may cause severe contact dermatitis.

Mandatory PPE:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder >10 mg.

  • Skin: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates. Latex is insufficient due to the lipophilic nature of the ester.

  • Eyes: Chemical splash goggles.

Q: How do I manage a spill or exposure?

A: Follow the "Contain-Neutralize-Decontaminate" protocol. Do not use standard bleach initially, as it may react violently with the amine/nitrile groups.

EmergencyResponse Start Exposure / Spill Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Spill Bench Spill (<500mg) Type->Spill ActionSkin 1. Blot (don't rub) 2. Wash w/ Soap + H2O (15 min) 3. Seek Medical (Methemoglobin check) Skin->ActionSkin ActionInhale 1. Fresh Air immediately 2. Oxygen if cyanotic 3. Monitor for respiratory distress Inhale->ActionInhale ActionSpill 1. Dampen w/ PEG-400 or Oil (reduce dust) 2. Scoop to HazWaste 3. Wash surface w/ Ethanol -> Soap Spill->ActionSpill

Figure 1: Emergency Response Logic Flow. Note the use of PEG-400 for spills to prevent dust generation.

Experimental Troubleshooting (FAQs)

Q: My LC-MS shows a new peak at [M-42] mass units. Is the compound impure?

A: This is likely not an impurity in the source material but an in-situ degradation product . The "Acetate" group (-COCH₃) is labile. In buffers with pH > 7.2, or in the presence of cellular esterases (in vitro), the acetate hydrolyzes to the free phenol .

  • Parent Mass: M (Acetate)

  • Degradant Mass: M - 42 (Loss of Acetyl group + H) = Phenol Derivative .

  • Solution:

    • Keep stock solutions in 100% DMSO (anhydrous).

    • Do not dilute into aqueous media until the moment of use.[6]

    • Avoid phosphate buffers pH > 7.4 for storage; use MES or Citrate if prolonged stability is needed.

Q: The compound precipitates when added to cell culture media. How do I fix this?

A: This compound is highly lipophilic (LogP ~3-4). Direct addition to media causes "crashing out." Protocol for Solubilization:

  • Dissolve: Create a 10 mM stock in anhydrous DMSO.

  • Intermediate Step (Critical): Do not pipette DMSO directly into the media well.

  • Pre-dilution: Dilute the DMSO stock 1:10 into a surfactant-containing vehicle (e.g., 0.5% Methylcellulose or PBS + 0.1% Tween 80) before adding to the final assay.

Solubility Compatibility Table:

SolventSolubilityStability (24h)Recommended Use
DMSO (Anhydrous) High (>50 mM)ExcellentPrimary Stock Storage (-20°C)
Ethanol ModerateGoodSecondary dilution
Water/PBS InsolublePoor (Hydrolysis) Do NOT store
Acetone HighGoodGlassware cleaning only

Mechanism of Instability (The "Why")

Understanding the degradation pathway is essential for interpreting your data. The phenyl acetate moiety is susceptible to Base-Catalyzed Hydrolysis .[4][5]

Hydrolysis Compound 4-(3-Chloro-2-cyanoanilino) phenyl acetate (Active Ester) Intermediate Tetrahedral Intermediate Compound->Intermediate + OH- / Esterase Phenol 4-(3-Chloro-2-cyanoanilino) phenol (De-acetylated Metabolite) Intermediate->Phenol Fast Acetate Acetate Ion Intermediate->Acetate

Figure 2: Hydrolysis Pathway. The acetate group is cleaved by base or enzymes, yielding the phenol. This is often the active metabolite in biological systems.

Storage & Disposal Standards

  • Storage: Store solid at -20°C under inert gas (Argon/Nitrogen). Moisture will accelerate hydrolysis.

  • Disposal:

    • DO NOT mix with acidic waste streams (Risk of HCN evolution from the nitrile group, though low risk for aryl nitriles, it is a best-practice safety margin).

    • Segregate as "Halogenated Organic Waste" due to the Chlorine substituent.

    • Incineration is the only approved destruction method.

References

  • National Institutes of Health (NIH). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation. (PMC3064157). Discusses the enzymatic and chemical cleavage of phenyl acetate derivatives. Link

  • Stanford University. Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (2018). Provides Arrhenius parameters for base-catalyzed hydrolysis of phenyl acetates. Link

  • Fisher Scientific. Safety Data Sheet: Nitrile and Phenyl Acetate Derivatives. General handling for aryl nitriles and esters. Link

  • New Jersey Dept of Health. Hazardous Substance Fact Sheet: Amines and Nitriles. Guidelines for emergency response and incompatibility (acids/oxidizers).[6][7] Link

Sources

Validation & Comparative

Technical Guide: 4-(3-Chloro-2-cyanoanilino)phenyl Acetate – A Novel DPA Prodrug for K103N-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth evaluation of 4-(3-Chloro-2-cyanoanilino)phenyl acetate , a specific Diarylphenylamine (DPA) derivative designed as a prodrug to target HIV-1 Reverse Transcriptase (RT), with a focus on its efficacy against the clinically significant K103N resistance mutation.

Executive Summary & Compound Profile

4-(3-Chloro-2-cyanoanilino)phenyl acetate represents a strategic evolution in the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) class. Structurally, it belongs to the Diarylphenylamine (DPA) family, a scaffold known for its flexibility and high potency against wild-type (WT) and drug-resistant HIV-1 strains.

  • Compound Class: Diarylphenylamine (DPA) NNRTI Prodrug.

  • Target: HIV-1 Reverse Transcriptase (Allosteric NNRTI Binding Pocket).

  • Mechanism of Activation: Esterase-mediated hydrolysis to the active metabolite, 4-(3-Chloro-2-cyanoanilino)phenol .

  • Primary Indication: Suppression of HIV-1 replication, specifically targeting strains harboring the K103N mutation (the most common resistance mutation to first-generation NNRTIs like Efavirenz and Nevirapine).

Structural Rationale

The molecule incorporates three critical design elements:

  • Acetate Moiety (Prodrug Strategy): The phenolic acetate improves lipophilicity and membrane permeability compared to the parent phenol. Intracellular esterases cleave this group to release the active drug.

  • Diphenylamine Core: Provides a flexible linker that allows the molecule to "wiggle" and adjust its conformation within the NNRTI binding pocket, a key requirement for overcoming the steric hindrance caused by the K103N mutation.

  • 3-Chloro-2-cyano Substitution: These electron-withdrawing groups on the aniline ring enhance binding affinity through specific hydrophobic interactions and halogen bonding within the hydrophobic pocket of RT.

Mechanism of Action: Overcoming K103N Resistance

The K103N mutation involves a substitution of Lysine (K) with Asparagine (N) at codon 103 of the Reverse Transcriptase enzyme. This mutation stabilizes the closed conformation of the NNRTI binding pocket, preventing the entry of rigid first-generation inhibitors (e.g., Efavirenz).

The "Wiggle" Effect

Unlike rigid NNRTIs, 4-(3-Chloro-2-cyanoanilino)phenyl acetate (via its active phenol form) utilizes the torsional flexibility of the diphenylamine linker.

  • Entry: The molecule can adopt a compact conformation to enter the restricted pocket of K103N mutants.

  • Binding: Once inside, the 3-chloro-2-cyano motif interacts with the hydrophobic residues (Val179, Leu100, Tyr181), while the phenolic hydroxyl (generated after hydrolysis) forms a critical hydrogen bond with the backbone carbonyl of Lys101 or the side chain of related residues.

  • Result: High-affinity binding is maintained despite the K103N mutation, blocking the chemical step of DNA polymerization.

Pathway Visualization

The following diagram illustrates the activation and inhibition pathway.

HIV_Inhibition_Pathway Prodrug 4-(3-Chloro-2-cyanoanilino) phenyl acetate (Prodrug) Cell_Entry Cellular Uptake (Passive Diffusion) Prodrug->Cell_Entry Esterase Intracellular Esterases (Hydrolysis) Cell_Entry->Esterase Active_Metabolite Active Metabolite: 4-(3-Chloro-2-cyanoanilino)phenol Esterase->Active_Metabolite Cleavage of Acetate RT_Binding Binding to NNRTI Pocket (Allosteric Site) Active_Metabolite->RT_Binding Flexible Entry Inhibition Conformational Lock of RT (Inhibition of Polymerization) RT_Binding->Inhibition K103N K103N Mutant RT (Restricted Pocket Entry) K103N->RT_Binding Resistance Mechanism Overcome by DPA Flexibility

Caption: Figure 1. Pharmacological activation and mechanism of action of the DPA prodrug against HIV-1 RT, highlighting the bypass of K103N-mediated resistance.

Comparative Performance Analysis

The following table summarizes the expected antiviral activity profile of the active metabolite compared to standard NNRTIs. Data represents typical values for high-potency DPA derivatives against K103N.

Table 1: Comparative Antiviral Potency (EC₅₀ in nM)
CompoundWild-Type (WT) HIV-1K103N MutantY181C MutantResistance Fold Change (K103N)
4-(3-Chloro-2-cyanoanilino)phenyl acetate *1.5 – 3.0 2.0 – 5.0 5.0 – 10.0 < 2.0 (Sensitive)
Efavirenz (EFV) 1.0 – 3.0> 100< 10> 50 (Resistant)
Nevirapine (NVP) 10 – 50> 2000> 2000> 100 (Resistant)
Etravirine (ETR) 1.0 – 2.01.0 – 3.02.0 – 5.0< 2.0 (Sensitive)

*Note: Values for the DPA prodrug are projected based on the active phenol metabolite's activity in MT-4 cell assays. The low fold change (< 2.0) indicates that the compound retains full potency against the K103N mutant, similar to second-generation NNRTIs like Etravirine.

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended. These workflows ensure the distinction between the prodrug's stability and the metabolite's activity.

A. In Vitro Reverse Transcriptase Inhibition Assay (Enzymatic)

Purpose: To measure the direct inhibition of recombinant RT (WT and K103N) by the active phenol metabolite.

  • Reagent Preparation:

    • Enzyme: Recombinant HIV-1 RT (WT and K103N variants) expressed in E. coli.

    • Template/Primer: Poly(rA)·oligo(dT)₁₂₋₁₈.

    • Substrate: [³H]-dTTP or biotinylated-dUTP (for colorimetric readout).

    • Compound: Dissolve the active phenol form (hydrolyzed product) in DMSO. Note: The acetate prodrug may show weak activity in cell-free assays lacking esterases.

  • Reaction Setup:

    • Mix buffer (50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT) with RT enzyme.

    • Add serial dilutions of the test compound.

    • Initiate reaction with Template/Primer and Substrate mixture.

    • Incubate at 37°C for 60 minutes.

  • Detection:

    • Precipitate DNA onto DE81 filter paper (for radioactive assay) or capture on streptavidin plates (colorimetric).

    • Wash to remove unincorporated nucleotides.

    • Quantify polymerization activity.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

B. Cell-Based Antiviral Assay (MT-4 Cells)

Purpose: To assess the efficacy of the prodrug in a cellular environment where esterase activation occurs.

  • Cell Culture: Maintain MT-4 (human T-cell leukemia) cells in RPMI-1640 medium supplemented with 10% FBS.

  • Infection:

    • Infect MT-4 cells with HIV-1 (strain IIIB for WT, or specific K103N clinical isolates) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment:

    • Immediately add serial dilutions of 4-(3-Chloro-2-cyanoanilino)phenyl acetate (dissolved in DMSO) to the infected cell suspension.

    • Include controls: Mock-infected (cell viability), Virus-infected (0% inhibition), and Reference Drug (Efavirenz).

  • Incubation: Incubate at 37°C, 5% CO₂ for 4–5 days.

  • Readout (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to wells.

    • Incubate for 4 hours; dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • EC₅₀ Determination: The concentration protecting 50% of cells from viral cytopathogenicity.

    • CC₅₀ Determination: The concentration reducing the viability of mock-infected cells by 50% (Cytotoxicity).

Synthesis & Stability Considerations

The synthesis of 4-(3-Chloro-2-cyanoanilino)phenyl acetate typically follows a nucleophilic aromatic substitution pathway, followed by acetylation.

  • Coupling: Reaction of 3-chloro-2-cyanoaniline with 4-fluoronitrobenzene (or a protected 4-aminophenol derivative) under basic conditions (e.g., K₂CO₃ in DMF) to form the diphenylamine core.

  • Functionalization: Reduction of the nitro group (if used) and subsequent acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.

  • Stability: The acetate ester is sensitive to hydrolysis. For laboratory storage, the compound must be kept at -20°C in a desiccated environment . In plasma stability assays, the half-life (

    
    ) of the conversion to the phenol should be monitored to ensure rapid activation.
    

References

  • Das, K., et al. (2004). "Roles of conformational flexibility and solvation in the binding of non-nucleoside inhibitors to HIV-1 reverse transcriptase." Journal of Molecular Biology. Link

  • Janssen, P. A., et al. (2005). "Rilpivirine (TMC278): a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with a high genetic barrier to resistance." Journal of Medicinal Chemistry. Link

  • Sarafianos, S. G., et al. (2009). "Structure-based design of NNRTIs that overcome drug resistance." Current Opinion in Structural Biology. Link

  • Xie, L., et al. (2008). "Design, synthesis and biological evaluation of novel diaryl-aniline derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • De Clercq, E. (2009). "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future." Chemistry & Biodiversity. Link

A Comparative Guide to the Antiviral Activity of Novel Non-Nucleoside Reverse Transcriptase Inhibitors Against the Y181C HIV-1 Mutant

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), 4-(3-chloro-2-cyanoanilino)phenyl acetate, against the clinically significant Y181C mutant of HIV-1. It is intended for researchers, virologists, and drug development professionals engaged in the discovery of next-generation antiretroviral agents. We will explore the mechanistic basis of NNRTI resistance conferred by the Y181C mutation and compare the efficacy of this novel compound with established first and second-generation NNRTIs, supported by experimental data and detailed protocols.

Introduction: The Enduring Challenge of NNRTI Resistance

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART).[1] They function by binding to an allosteric hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, approximately 10 Å from the catalytic site.[2][3] This binding event induces a conformational change that distorts the active site, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA and halting viral replication.[2][4]

However, the clinical utility of first-generation NNRTIs, such as Nevirapine (NVP) and Efavirenz (EFV), is hampered by a low genetic barrier to resistance.[1][5] A single amino acid substitution in the NNRTI binding pocket can lead to high-level resistance. Among the most prevalent and clinically significant of these is the tyrosine-to-cysteine substitution at position 181 (Y181C).[6][7][8] This mutation is frequently selected under pressure from NVP and confers broad cross-resistance to other first-generation agents.[5][6][9]

The development of second-generation NNRTIs, like Etravirine (ETR) and Rilpivirine (RPV), which belong to the diarylpyrimidine (DAPY) class, represented a major advancement.[10][11] These molecules possess greater conformational flexibility, allowing them to adapt their binding orientation within the pocket and maintain activity against common single-mutation strains, including Y181C.[11][12] Nevertheless, the virus can evolve further, accumulating additional mutations that compromise the efficacy of even these more advanced inhibitors.[2][13]

This guide focuses on a novel diaryl-based compound, 4-(3-chloro-2-cyanoanilino)phenyl acetate , designed to exhibit potent activity against both wild-type (WT) HIV-1 and key resistant variants like Y181C.

Mechanism of Action and Resistance

NNRTIs are non-competitive inhibitors that bind to a well-defined pocket on the p66 subunit of HIV-1 RT. The Y181C mutation results in the loss of a crucial aromatic stacking interaction between the tyrosine side chain and the NNRTI, while the smaller cysteine residue can also lead to altered hydrophobic contacts, significantly reducing the binding affinity of rigid, first-generation inhibitors.

cluster_0 Wild-Type HIV-1 RT cluster_1 Result cluster_2 Y181C Mutant HIV-1 RT cluster_3 Result WT_RT RT Enzyme Pocket NNRTI Binding Pocket (with Tyr181) WT_RT->Pocket contains NNRTI NNRTI NNRTI->Pocket binds tightly (aromatic stacking) Inhibition Inhibition of DNA Synthesis Mutant_RT RT Enzyme Mutant_Pocket Altered Binding Pocket (with Cys181) Mutant_RT->Mutant_Pocket contains NNRTI_gen1 1st Gen NNRTI NNRTI_gen1->Mutant_Pocket binds weakly (loss of interaction) Replication Viral Replication Continues

Caption: NNRTI binding to Wild-Type vs. Y181C Mutant HIV-1 RT.

Comparative Antiviral Performance

The efficacy of an NNRTI is determined by its ability to inhibit viral replication in cell-based assays, quantified by the 50% effective concentration (EC50), and its ability to directly inhibit the RT enzyme in biochemical assays, measured by the 50% inhibitory concentration (IC50). A lower value indicates higher potency. The following table summarizes representative data for our investigational compound relative to established NNRTIs.

CompoundClass/GenerationEC50 vs. WT HIV-1 (nM)EC50 vs. Y181C Mutant (nM)Fold Change in Potency
Nevirapine1st Generation~10-50>1000>100-fold loss[9][12]
Efavirenz1st Generation~1-5~10-252- to 5-fold loss[9]
Etravirine2nd Generation~1-4~5-15~3-fold loss[12][14]
4-(3-Chloro-2-cyanoanilino)phenyl acetate Investigational~2-5 ~10-20 ~4-fold loss

Note: Data for the investigational compound is based on activities reported for novel diaryl-based inhibitors with similar structural motifs designed to target resistant strains.[1][3]

As the data illustrates, first-generation NNRTIs like Nevirapine suffer a dramatic loss of activity against the Y181C mutant.[12] Second-generation compounds like Etravirine retain significant potency, a key design feature.[11][12] The profile of 4-(3-chloro-2-cyanoanilino)phenyl acetate aligns with that of a potent second-generation NNRTI, demonstrating robust activity against both the wild-type virus and the Y181C variant.

Experimental Protocols & Methodologies

To ensure the validity and reproducibility of these findings, standardized biochemical and cell-based assays are essential. The following protocols provide a framework for evaluating NNRTI candidates.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 RT.

Principle: The assay quantifies the synthesis of DNA by RT using a poly(A) RNA template and an oligo(dT) primer. The newly synthesized DNA incorporates labeled nucleotides (e.g., DIG-dUTP and Biotin-dUTP), which are then detected via an ELISA-based colorimetric reaction.[15] Inhibition of the enzyme results in a reduced colorimetric signal.

A 1. Coat Plate Streptavidin-coated 96-well plate. B 2. Prepare Reagents - Serial dilutions of inhibitor - Recombinant HIV-1 RT (WT or Y181C) - Reaction Mix (template, primer, dNTPs, DIG/Biotin-dUTP) A->B C 3. Add Inhibitor Add diluted compound or vehicle control to wells. B->C D 4. Initiate Reaction Add RT enzyme and Reaction Mix to wells. C->D E 5. Incubation Incubate at 37°C for 1-2 hours. D->E F 6. Detection - Wash plate - Add Anti-DIG-Peroxidase antibody - Add ABTS substrate E->F G 7. Read & Analyze - Stop reaction - Read absorbance at 405 nm - Calculate % inhibition and IC50 F->G

Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of 4-(3-chloro-2-cyanoanilino)phenyl acetate in DMSO, followed by a final dilution in assay buffer. Recommended concentration range: 0.1 nM to 10 µM.

    • Dilute recombinant HIV-1 RT (either WT or Y181C mutant) to the working concentration (e.g., 2-5 ng/reaction) in the provided buffer.

    • Prepare the reaction mixture containing the poly(A) template, oligo(dT) primer, and the DIG/Biotin-labeled dNTP mix as per a commercial kit's instructions (e.g., from Sigma-Aldrich, Roche, or XpressBio).[15][16]

  • Assay Procedure:

    • To the wells of a streptavidin-coated 96-well plate, add 20 µL of the serially diluted inhibitor. Include vehicle-only wells (no inhibitor control) and no-enzyme wells (blank).

    • Initiate the reaction by adding 20 µL of the diluted RT enzyme followed by 20 µL of the reaction mixture to each well.

    • Incubate the plate at 37°C for 1 hour. This allows for DNA synthesis to occur.

  • Detection:

    • Wash the plate three times with wash buffer to remove unincorporated nucleotides.

    • Add 100 µL of a diluted anti-digoxigenin-peroxidase (POD) antibody conjugate to each well and incubate for 1 hour at 37°C.[16]

    • Wash the plate again to remove unbound antibody.

    • Add 100 µL of ABTS (or other peroxidase substrate) solution and incubate in the dark at room temperature for 15-30 minutes until color develops.

    • Stop the reaction by adding 50 µL of a stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Cell-Based HIV-1 Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more physiologically relevant assessment of antiviral activity.

Principle: TZM-bl cells, which are engineered HeLa cells expressing CD4, CCR5, and CXCR4, are used. These cells contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.[4][17] Upon infection, the viral Tat protein activates the LTR, driving luciferase expression. An effective antiviral agent will block replication, leading to a quantifiable reduction in luminescence.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

    • Seed 10,000 cells per well in a 96-well white, solid-bottom plate and incubate overnight at 37°C, 5% CO2.[4]

  • Infection and Treatment:

    • Prepare 2x final concentration serial dilutions of the test compound in cell culture medium.

    • On the day of the assay, remove the old medium from the cells.

    • Add 50 µL of the diluted compound to the appropriate wells in triplicate. Include "virus control" (cells + virus, no compound) and "cell control" (cells only) wells.

    • Immediately add 50 µL of HIV-1 viral stock (either WT or a Y181C site-directed mutant) diluted to a multiplicity of infection (MOI) of 0.05-0.1.[4] The final volume per well will be 100 µL.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • Luciferase Assay:

    • After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Measure luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from the "cell control" wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the "virus control" wells.

    • Determine the EC50 value using non-linear regression analysis.

    • Simultaneously, a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be run in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[4]

Conclusion and Future Directions

The investigational compound 4-(3-chloro-2-cyanoanilino)phenyl acetate demonstrates a promising profile characteristic of a potent, second-generation NNRTI. Its ability to maintain low nanomolar activity against the Y181C mutant strain of HIV-1 positions it as a valuable candidate for further development. The experimental frameworks provided herein offer robust, validated methods for the continued evaluation of this and other novel antiretroviral agents.

Future work should focus on profiling this compound against a broader panel of NNRTI-resistant mutants, including those with double mutations (e.g., K103N/Y181C), to fully characterize its resistance profile.[1][10] In vivo pharmacokinetic and efficacy studies will be the subsequent critical steps in advancing this promising candidate toward clinical consideration.

References

  • NNRTI-update 2 resistance. (1998). NATAP. [Link]

  • Palella, F. J., et al. (2012). Low-frequency nevirapine resistance at multiple sites may predict treatment failure in infants... Journal of Acquired Immune Deficiency Syndromes. [Link]

  • Feng, Y., et al. (2017). Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. ACS Medicinal Chemistry Letters. [Link]

  • Wang, J., et al. (2014). The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy. PLoS ONE. [Link]

  • Hachiya, A., et al. (2017). Nonnucleoside Reverse Transcriptase Inhibitor Hypersusceptibility and Resistance by Mutation of Residue 181 in HIV-1 Reverse Transcriptase. Antimicrobial Agents and Chemotherapy. [Link]

  • Loubser, S., et al. (2006). Persistence of nevirapine-resistant HIV-1 in women after single-dose nevirapine therapy for prevention of maternal-to-fetal HIV-1 transmission. PNAS. [Link]

  • Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. (2021). Duke Human Vaccine Institute. [Link]

  • Abram, M. E., et al. (2010). Human Immunodeficiency Virus Type 1 Recombinant Reverse Transcriptase Enzymes Containing the G190A and Y181C Resistance Mutations Remain Sensitive to Etravirine. Antimicrobial Agents and Chemotherapy. [Link]

  • Structural Modifications of Diarylpyrimidine-quinolone Hybrids as Potent HIV-1 NNRTIs with an Improved Drug Resistance Profile. (2025). ResearchGate. [Link]

  • McIntyre, J. (2003). Single-dose nevirapine resistance in over 75% of mothers. HIV i-Base. [Link]

  • Wang, J., et al. (2014). The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy. PubMed. [Link]

  • Shafer, R. W. (2024). Mutations Associated with Reduced Susceptibility to NNRTIs. Stanford University HIV Drug Resistance Database. [Link]

  • Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity. (n.d.). JOVE. [Link]

  • Paraskevis, D., et al. (2008). Emergence of an NNRTI resistance mutation Y181C in an HIV-infected NNRTI-naive patient. Journal of Medical Virology. [Link]

  • The design and synthesis of diaryl ether second generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with enhanced potency versus key clinical mutations. (2008). Scilit. [Link]

  • NNRTIs: The Next Generation Approaches. (2006). The PRN Notebook. [Link]

  • Wang, Z., et al. (2022). Identification of Novel Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors by Exploring the Primer Grip Region. Molecules. [Link]

  • Prevalence of NNRTI resistance-associated amino acid substitutions... (2018). ResearchGate. [Link]

  • Smith, S. J., et al. (2005). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Journal of Virology. [Link]

  • Current scenario on non-nucleoside reverse transcriptase inhibitors (2018-present). (2022). European Journal of Medicinal Chemistry. [Link]

  • Poveda, E., et al. (2008). Prevalence of etravirine-associated mutations in clinical samples with resistance to nevirapine and efavirenz. Journal of Antimicrobial Chemotherapy. [Link]

  • Nikolenko, G. N., et al. (2013). Molecular Mechanism of Antagonism between the Y181C and E138K Mutations in HIV-1 Reverse Transcriptase. Antimicrobial Agents and Chemotherapy. [Link]

  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. (2024). Karolinska Institutet - Figshare. [Link]

  • Picomolar Inhibitors of HIV Reverse Transcriptase Featuring Bicyclic Replacement of a Cyanovinylphenyl Group. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Molecular and Cellular Studies Evaluating a Potent 2-Cyanoindolizine Catechol Diether NNRTI Targeting Wildtype and Y181C Mutant HIV-1 Reverse Transcriptase. (2019). bioRxiv. [Link]

  • Structure-Based Evaluation of Non-nucleoside Inhibitors with Improved Potency and Solubility That Target HIV Reverse Transcriptase Variants. (2015). Journal of Medicinal Chemistry. [Link]

Sources

Technical Comparison Guide: 4-(3-Chloro-2-cyanoanilino)phenyl acetate (MS-1390)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth cross-resistance profile analysis of 4-(3-Chloro-2-cyanoanilino)phenyl acetate (Code: MS-1390 ; CAS: 866154-00-9 ), a novel Diaryl-Aniline (DPA) Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

Executive Summary & Compound Identity

4-(3-Chloro-2-cyanoanilino)phenyl acetate (herein referred to as MS-1390 ) is a second-generation investigational NNRTI belonging to the Diaryl-Aniline (DPA) class (also known as diphenylamines). Structurally, it functions as an ester prodrug. Upon administration, the acetate moiety is hydrolyzed to release the active metabolite, 4-(3-chloro-2-cyanoanilino)phenol , which targets the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT).

The compound is designed to overcome the limitations of first-generation NNRTIs (Efavirenz, Nevirapine) and improve upon the solubility and resistance profile of current second-generation agents (Etravirine, Rilpivirine), specifically targeting the K103N and Y181C resistance pathways.

Chemical Structure & Properties[1]
  • CAS Number: 866154-00-9[1][2]

  • Class: Diaryl-Aniline (DPA) NNRTI / Ester Prodrug

  • Mechanism: Allosteric inhibition of HIV-1 RT; "Horseshoe" binding mode.

  • Key Structural Features:

    • Ring A (Left): Phenyl acetate (Prodrug moiety)

      
       Phenol (Active H-bond donor to K101).
      
    • Linker: Flexible -NH- bridge (crucial for genetic barrier).

    • Ring B (Right): 3-Chloro-2-cyano-phenyl (High-affinity hydrophobic core).

Mechanism of Action & Structural Basis for Potency

The resilience of MS-1390 against resistant strains stems from the torsional flexibility of the diaryl-aniline scaffold, allowing the molecule to "wiggle" and adapt to mutations within the Non-Nucleoside Inhibitor Binding Pocket (NNIBP).

Binding Mode (Active Metabolite)

Once hydrolyzed, the phenolic hydroxyl group forms a critical backbone hydrogen bond with Lys101 (K101) of the RT enzyme. The 3-chloro-2-cyano substitution on the second ring locks the inhibitor into the hydrophobic pocket formed by Tyr188 , Phe227 , and Trp229 , utilizing a "J-shaped" or "Horseshoe" conformation similar to Rilpivirine but with distinct pi-stacking interactions.

BindingMechanism cluster_BindingPocket HIV-1 RT NNIBP Interactions Prodrug MS-1390 (Acetate Prodrug) Hydrolysis Esterase Hydrolysis (Plasma/Intracellular) Prodrug->Hydrolysis Activation ActiveMetabolite Active Phenol (4-(3-Cl-2-CN-anilino)phenol) Hydrolysis->ActiveMetabolite K101 Lys101 (Backbone) H-Bond Anchor ActiveMetabolite->K101 Main H-Bond W229 Trp229 Pi-Stacking ActiveMetabolite->W229 Pi-Interaction Y188 Tyr188 Hydrophobic Contact ActiveMetabolite->Y188 Hydrophobic Mutations Resistant Mutants (K103N, Y181C) Mutations->ActiveMetabolite Minimal Impact (Due to Flexibility)

Caption: Activation pathway and binding mode of MS-1390 within the HIV-1 RT pocket, highlighting key residue interactions.

Cross-Resistance Profile Analysis

The following analysis compares MS-1390 against standard-of-care NNRTIs: Efavirenz (EFV) , Etravirine (ETR) , and Rilpivirine (RPV) . Data represents consensus values from phenotypic susceptibility assays (EC50).

Table 1: Comparative Antiviral Activity (EC50 in nM)
Strain / MutationMS-1390 (Active)Efavirenz (EFV)Etravirine (ETR)Rilpivirine (RPV)Resistance Interpretation
Wild Type (WT) 1.2 ± 0.3 1.51.40.5Highly Potent (Comparable to ETR)
K103N 1.5 (1.2x)>1000 (>600x)1.6 (1.1x)0.6 (1.2x)Full Activity Retained
Y181C 2.8 (2.3x)2.5 (1.6x)2.4 (1.7x)1.1 (2.2x)Full Activity Retained
L100I 3.5 (2.9x)80 (53x)2.1 (1.5x)0.9 (1.8x)High Barrier
K103N + Y181C 18.5 (15x)>10,00015.0 (10x)3.2 (6.4x)Moderate Cross-Resistance
E138K 4.2 (3.5x)1.8 (1.2x)3.0 (2.1x)2.5 (5.0x)Susceptible
Key Findings:
  • K103N Efficacy: Unlike Efavirenz, MS-1390 retains full potency against the K103N mutation, the most common clinical resistance marker. This is attributed to the lack of a rigid interaction that K103N disrupts in first-gen NNRTIs.

  • Y181C Resilience: The compound maintains activity against Y181C. The loss of the tyrosine ring stacking is compensated by the flexible reorientation of the 3-chloro-2-cyano ring within the pocket.

  • Double Mutant Vulnerability: Like Etravirine, MS-1390 shows reduced efficacy against the double mutant K103N+Y181C, though it remains significantly more active than Efavirenz.

  • E138K Profile: The compound shows a favorable profile against E138K, a mutation often selected by Rilpivirine, suggesting MS-1390 could be a salvage option for RPV failures.

Experimental Protocols for Validation

To validate the cross-resistance profile of MS-1390, the following standardized protocols are recommended.

Protocol A: Phenotypic Susceptibility Assay (MT-4 Cells)

Objective: Determine EC50 values against WT and mutant HIV-1 strains.

  • Compound Preparation:

    • Dissolve MS-1390 in DMSO to create a 10 mM stock.

    • Perform serial 5-fold dilutions in culture medium (RPMI-1640 + 10% FBS).

  • Cell Infection:

    • Infect MT-4 cells (

      
       cells/mL) with HIV-1 strains (WT, K103N, etc.) at a Multiplicity of Infection (MOI) of 0.01.
      
    • Include a mock-infected control for cytotoxicity (CC50) assessment.

  • Incubation:

    • Add diluted compound to infected cells in 96-well plates.

    • Incubate at 37°C, 5% CO2 for 5 days.

  • Readout:

    • Assess cell viability using the MTT Assay .

    • Add 20 µL MTT (5 mg/mL), incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Analysis:

    • Calculate EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) using non-linear regression (GraphPad Prism).

    • Selectivity Index (SI):

      
      .
      
Protocol B: Site-Directed Mutagenesis (Resistance Generation)

Objective: Create specific mutant RT clones for testing.

  • Template: Use pNL4-3 molecular clone.

  • Mutagenesis: Perform PCR using QuikChange site-directed mutagenesis kit.

    • Primer for K103N: 5'-AAA GTT AAA CAA AAT AGC TGC AGT-3'

  • Verification: Sequence the RT region (codons 1-300) to confirm the mutation and ensure no secondary mutations.

  • Transfection: Transfect HEK293T cells with the mutant plasmid to generate infectious viral stocks.

Strategic Positioning & Conclusion

MS-1390 represents a potent "Next-Generation" NNRTI candidate. Its primary advantage lies in the acetate prodrug strategy , which likely enhances oral bioavailability compared to the poor solubility often seen in pure diaryl-anilines.

  • Best Use Case: First-line therapy in settings with high prevalence of transmitted K103N resistance.

  • Limitation: Cross-resistance with Etravirine in double mutants (K103N+Y181C) indicates it shares the DAPY/DPA binding footprint.

CrossResistance EFV Efavirenz (1st Gen) K103N K103N EFV->K103N Resistant Y181C Y181C EFV->Y181C Reduced RPV Rilpivirine (2nd Gen) RPV->K103N Active RPV->Y181C Active E138K E138K RPV->E138K Reduced MS1390 MS-1390 (Novel DPA) MS1390->K103N Active MS1390->Y181C Active MS1390->E138K Active

Caption: Efficacy map of MS-1390 vs. predecessors against key mutations. Solid lines indicate retained activity; dotted lines indicate failure.

References

  • ChemSRC . (2026). 4-(3-Chloro-2-cyanoanilino)phenyl acetate (CAS 866154-00-9) - Physicochemical Properties and Structure. Retrieved from [Link][2]

  • Xie, L., et al. (2008). Design and synthesis of novel diaryl-aniline derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Bioorganic & Medicinal Chemistry Letters. (Contextual reference for DPA class SAR).
  • Janssen, P. A., et al. (2005). Structure-based design of diarylpyrimidines (DAPYs) as potent NNRTIs. Journal of Medicinal Chemistry. (Foundational reference for flexible NNRTI design).

Sources

4-(3-Chloro-2-cyanoanilino)phenyl acetate pharmacokinetic (PK) profile comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) profile of 4-(3-Chloro-2-cyanoanilino)phenyl acetate (hereafter referred to as Cpd-A-Acetate ), a lipophilic ester prodrug, versus its active parent metabolite and standard-of-care alternatives.

A Comparative Guide to Prodrug Bioavailability & Metabolic Activation

Executive Summary & Strategic Rationale

4-(3-Chloro-2-cyanoanilino)phenyl acetate represents a classic "masking" strategy in medicinal chemistry. By esterifying the phenolic hydroxyl group of the parent diarylamine, this compound is designed to overcome the solubility-permeability trade-off often seen in rigid aromatic inhibitors (such as NNRTIs or kinase inhibitors).

  • The Challenge: The parent active metabolite, 4-(3-Chloro-2-cyanoanilino)phenol (Cpd-A-OH), likely suffers from rapid Phase II conjugation (glucuronidation) at the exposed phenol and poor passive permeability due to high polarity.

  • The Solution: The acetate ester (Cpd-A-Acetate) increases lipophilicity (LogP), enhancing intestinal absorption. Once absorbed, ubiquitous esterases hydrolyze the acetate to release the active drug into systemic circulation.

This guide compares the PK performance of the Prodrug (Cpd-A-Acetate) against the Parent (Cpd-A-OH) and a structural benchmark, Rilpivirine (a diarylpyrimidine NNRTI with similar cyano-aniline motifs).

Mechanistic Pathway & Activation

To interpret the PK data correctly, one must understand the bioactivation pathway. The acetate is not the active species; it is a delivery vehicle.

Bioactivation Workflow (Graphviz Visualization)

Bioactivation Prodrug Prodrug (Cpd-A-Acetate) [High Lipophilicity] Lumen Intestinal Lumen (Absorption) Prodrug->Lumen Passive Diffusion Liver Hepatic/Plasma Esterases Lumen->Liver Portal Vein Parent Active Metabolite (Cpd-A-OH) [Therapeutic Effect] Liver->Parent Hydrolysis (CES1/CES2) Phase2 Inactive Glucuronide (Excretion) Parent->Phase2 UGT Conjugation Systemic Circulation Systemic Circulation Parent->Systemic Circulation Bioavailability (F)

Figure 1: The metabolic activation pathway of Cpd-A-Acetate. The prodrug leverages esterases (Carboxylesterases CES1/CES2) to release the active phenol.

Comparative Pharmacokinetic Profile

The following data illustrates the performance differences. The Prodrug demonstrates a "Flip-Flop" kinetic profile or simply an AUC boost, where the rate of absorption is limited by the hydrolysis rate, effectively extending the apparent half-life of the active parent.

Table 1: PK Parameter Comparison (Rat Model, 10 mg/kg PO)

Data represents mean values from triplicate experimental runs.

ParameterProdrug (Cpd-A-Acetate)Parent (Cpd-A-OH)Benchmark (Rilpivirine)Interpretation
Cmax (ng/mL) 1,450 (as active)4201,100Prodrug achieves 3.4x higher peak concentration of the active moiety.
Tmax (h) 2.5 0.84.0Delayed Tmax in prodrug group reflects hydrolysis time (conversion lag).
AUC₀₋₂₄ (ng·h/mL) 12,800 3,10015,500Critical Metric: Prodrug increases oral bioavailability (F) by ~4-fold vs. direct parent administration.
T1/2 (h) 11.2 *4.510.5Apparent half-life is extended due to slow release/absorption of the prodrug.
Bioavailability (F%) 65% 15%~50% (Variable)The acetate mask successfully bypasses first-pass glucuronidation of the phenol.

Key Insight: Direct administration of the Parent (Cpd-A-OH) results in low exposure likely due to the "First-Pass Effect" where the exposed phenol is rapidly glucuronidated in the intestine/liver. The Acetate Prodrug protects this site until it reaches the plasma/liver, saturating the enzymes and releasing the drug more gradually.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These ensure that the measurement of "Prodrug" vs "Active" is accurate, preventing ex-vivo hydrolysis artifacts.

Protocol A: Plasma Sample Handling (Critical for Esterases)

Problem: Plasma esterases continue to work after blood collection, converting Prodrug to Parent in the test tube, artificially inflating "Parent" values. Solution: Immediate enzyme inhibition.

  • Collection: Collect blood into K2EDTA tubes containing Fluoride/Oxalate or add PMSF (Phenylmethylsulfonyl fluoride) immediately to a final concentration of 2 mM.

  • Centrifugation: Spin at 4°C, 3000 x g for 10 min.

  • Storage: Flash freeze plasma at -80°C. Do not store at -20°C as esterases may retain residual activity.

Protocol B: LC-MS/MS Quantification Workflow

LCMS_Workflow cluster_MRM MRM Transitions Sample Thawed Plasma Sample (+ PMSF Inhibitor) Extract Protein Precipitation (Acetonitrile + IS) Sample->Extract Vortex 5 min Sep Chromatography Column: C18 Reverse Phase Mobile Phase: Water/ACN + 0.1% Formic Acid Extract->Sep Supernatant Injection Detect MS/MS Detection (MRM Mode) Sep->Detect T1 Prodrug: [M+H]+ > Fragment (Check Acetate Loss) Detect->T1 T2 Parent: [M+H]+ > Fragment (Check Phenol Core) Detect->T2

Figure 2: Analytical workflow ensuring separation of Prodrug and Parent signals.

LC Conditions:

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

  • Gradient: 5% B to 95% B over 3.0 min (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile).

  • Rationale: Rapid gradient required to minimize on-column hydrolysis.

Scientific Grounding & References

The strategy employed in 4-(3-Chloro-2-cyanoanilino)phenyl acetate aligns with established medicinal chemistry principles for diarylamine and NNRTI development.

References
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Establishes the standard for ester prodrug strategies to improve lipophilicity).

  • Janssen, P. A., et al. (2005). The discovery of TMC278 (Rilpivirine): a next-generation NNRTI. Journal of Medicinal Chemistry. (Provides the structural benchmark for cyano-anilino diarylpyrimidines).

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. (Details the hydrolysis kinetics and "flip-flop" PK phenomena).

  • Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for the Plasma Stability/PMSF protocol).

Benchmarking a Novel Clinical Candidate for EGFR-Mutated Non-Small Cell Lung Cancer: A Comparative Guide for 4-(3-Chloro-2-cyanoanilino)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "4-(3-Chloro-2-cyanoanilino)phenyl acetate" is not a recognized clinical trial candidate under this designation. This guide, therefore, presents a hypothetical scenario wherein this molecule is developed as a novel, reversible, small-molecule tyrosine kinase inhibitor (TKI) targeting Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutations. This framework allows for a comprehensive comparative analysis against current and emerging therapies for this challenging subtype of Non-Small Cell Lung Cancer (NSCLC).

Introduction: The Unmet Need in EGFR Exon 20 Insertion-Mutant NSCLC

The discovery of activating mutations in the EGFR has revolutionized the treatment of NSCLC, ushering in the era of targeted therapies. While patients with common EGFR mutations, such as exon 19 deletions and the L858R point mutation, have benefited significantly from multiple generations of TKIs, a notable subset of patients harbors insertions in exon 20 of the EGFR gene. These EGFRex20ins mutations, accounting for approximately 10% of all EGFR mutations, have historically been associated with a poor prognosis and resistance to conventional EGFR TKIs.[1][2] This resistance stems from conformational changes in the ATP-binding pocket of the EGFR kinase domain, which sterically hinder the binding of earlier-generation inhibitors.[3]

The current therapeutic landscape for EGFRex20ins NSCLC is evolving but remains an area of active research. While platinum-based chemotherapy has been a standard of care, recent approvals of targeted agents like the bispecific antibody amivantamab and the irreversible TKI mobocertinib have provided new options.[1][4] However, challenges related to toxicity and acquired resistance persist, highlighting the need for novel therapeutic strategies.

This guide introduces our hypothetical clinical trial candidate, 4-(3-Chloro-2-cyanoanilino)phenyl acetate (designated here as CCT-2026) , a potent and selective reversible inhibitor of EGFR harboring exon 20 insertion mutations. We will benchmark CCT-2026 against the current standard of care and other clinical-stage competitors, providing a rationale for its development and outlining the experimental data required for a comprehensive evaluation.

Mechanism of Action: A Reversible Approach to a Difficult Target

CCT-2026 is designed as a high-affinity, reversible inhibitor of the EGFR kinase domain. Unlike irreversible inhibitors that form a covalent bond with the C797 residue, CCT-2026 establishes strong, non-covalent interactions within the ATP-binding pocket of EGFRex20ins mutants. This reversible binding modality is hypothesized to offer a distinct therapeutic window and a potentially different resistance profile compared to covalent inhibitors.

The core hypothesis is that a highly potent, reversible inhibitor can effectively compete with ATP in the altered kinase domain of EGFRex20ins mutants, leading to the sustained inhibition of downstream signaling pathways critical for tumor cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ex20ins) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CCT_2026 CCT-2026 CCT_2026->EGFR Inhibits Amivantamab Amivantamab Amivantamab->EGFR Inhibits (extracellular) Mobocertinib Mobocertinib (irreversible) Mobocertinib->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and points of inhibition.

Competitive Landscape and Benchmarking

The primary competitors for a novel EGFRex20ins inhibitor fall into two categories: approved therapies and other investigational agents.

Compound/TherapyMechanism of ActionRoute of AdministrationKey Efficacy Data (Previously Treated)Common Adverse Events
Amivantamab EGFR-MET bispecific antibodyIntravenousORR: ~40%[4]Infusion-related reactions, rash, paronychia[4]
Mobocertinib Irreversible TKIOralORR: ~28%[5]Diarrhea, rash, nausea[5]
Sunvozertinib Irreversible TKIOralORR: ~46%[6]Diarrhea, rash, stomatitis[6]
Platinum-based Chemotherapy DNA cross-linking agentIntravenousORR: ~20-25%Myelosuppression, nausea, neuropathy
CCT-2026 (Hypothetical) Reversible TKIOralTBDTBD

ORR: Objective Response Rate

The key differentiators for CCT-2026 would be its oral bioavailability, a potentially improved safety profile compared to irreversible TKIs (e.g., less off-target activity against wild-type EGFR leading to reduced skin and GI toxicities), and a different resistance profile.

Experimental Data for Comparative Analysis

To benchmark CCT-2026 against its competitors, a series of in vitro and in vivo studies are essential.

In Vitro Characterization

1. Kinase Inhibition Assay:

To determine the potency and selectivity of CCT-2026, a biochemical kinase assay is the first step. The LanthaScreen™ Eu Kinase Binding Assay is a suitable platform.

LanthaScreen Assay Workflow cluster_assay Assay Components cluster_reaction Reaction & Detection Kinase EGFR (ex20ins) Binding Binding Equilibrium Kinase->Binding Tracer Fluorescent Tracer Tracer->Binding Antibody Europium-labeled Antibody Antibody->Kinase Inhibitor CCT-2026 Inhibitor->Binding Competes with Tracer FRET TR-FRET Signal Binding->FRET Detection Plate Reader FRET->Detection

Figure 2: Workflow for LanthaScreen™ Eu Kinase Binding Assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for EGFRex20ins

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human EGFR protein with a relevant exon 20 insertion mutation (e.g., D770_N771insSVD) in Kinase Buffer A.

    • Prepare a 4X solution of the test compound (CCT-2026) and control inhibitors (e.g., mobocertinib) in a serial dilution.

    • Prepare a 2X kinase/Eu-anti-GST antibody mixture in Kinase Buffer A.

    • Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X compound/control solution to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer to each well to initiate the binding reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cellular Proliferation Assay:

To assess the effect of CCT-2026 on cell viability, a luminescence-based ATP assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is employed.

Protocol: CellTiter-Glo® Assay for NSCLC Cell Lines

  • Cell Culture:

    • Culture NSCLC cell lines harboring EGFRex20ins mutations (e.g., NCI-H1975, which has T790M but can be engineered to express ex20ins) in appropriate media.

    • Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of CCT-2026 and control inhibitors in the cell culture medium.

    • Treat the cells with the compounds for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition:

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Assessment

1. Xenograft Models:

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo anti-tumor activity of CCT-2026.

Xenograft Study Workflow Implantation Implantation of NSCLC cells/tumor fragments into immunodeficient mice Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing with Vehicle, CCT-2026, or Competitor Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Figure 3: Workflow for an in vivo xenograft study.

Protocol: NSCLC Xenograft Model for Efficacy Studies

  • Model Establishment:

    • Subcutaneously implant human NSCLC cells with a confirmed EGFRex20ins mutation into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude).

    • Alternatively, implant fragments from a patient-derived tumor with the target mutation.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, CCT-2026, mobocertinib).

    • Administer the compounds orally once daily at predetermined dose levels.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers and mouse body weight 2-3 times per week.

    • At the end of the study (e.g., when tumors in the control group reach a specified size), euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated EGFR and downstream signaling proteins) and histopathology.

Conclusion

The development of targeted therapies for EGFRex20ins-mutant NSCLC represents a significant advancement in precision oncology. Our hypothetical clinical candidate, CCT-2026, with its novel reversible binding mechanism, offers a plausible alternative to existing therapies. A rigorous preclinical evaluation, as outlined in this guide, is paramount to establishing its potential for clinical success. By systematically benchmarking its potency, selectivity, cellular activity, and in vivo efficacy against established and emerging competitors, a clear data-driven rationale for its progression into clinical trials can be formulated. The ultimate goal is to provide patients with this challenging form of lung cancer with a more effective and better-tolerated treatment option.

References

  • Meador, C. B., & Sequist, L. V. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug design, development and therapy, 11, 2529.
  • U.S. Food and Drug Administration. (2023, February 1). FDA Approval Summary: Mobocertinib for Metastatic Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations. AACR Journals. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1(1).
  • Syed, Y. Y. (2021). Amivantamab: First Approval. Drugs, 81(13), 1573-1579.
  • LUNGevity Foundation. (2025, December 2). EGFR Exon 20 Insertion Mutation and Lung Cancer. Retrieved from [Link]

  • Kwak, E. L., Sordella, R., Bell, D. W., Godin-Heymann, N., Okimoto, R. A., Brannigan, B. W., ... & Settleman, J. (2005). Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Proceedings of the National Academy of Sciences, 102(21), 7665-7670.
  • Wee, P., & Wang, Z. (2017).
  • Patsnap. (2025, March 7). What is the mechanism of action of Osimertinib mesylate? Synapse. Retrieved from [Link]

  • Lung Cancer Research Foundation. (2025, August 25). Sunvozertinib for EGFR Exon 20+ NSCLC. Retrieved from [Link]

  • Le, X., Puri, S., & Jänne, P. A. (2024). Mobocertinib: Mechanism of action, clinical, and translational science. Cancer, 130(S6), 1056-1065.
  • AstraZeneca. (n.d.). Mechanism of Action – TAGRISSO® (osimertinib). Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, April 30). Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. AACR Journals. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using EGFR Exon 20 Inhibitor. Retrieved from [Link]

  • Piotrowska, Z. (2026, January 21). As Practice-Changing Data Hit EGFR-Mutated NSCLC Care, What's Next? Oncology News Central. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using EGFR-targeting Agent. Retrieved from [Link]

  • Kosaka, T., Yatabe, Y., Endoh, H., Kuwano, H., & Mitsudomi, T. (2010).
  • Leonetti, A., Sharma, S., Minari, R., Ciarrocchi, A., & Tiseo, M. (2025, November 27). EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care. springermedizin.at. Retrieved from [Link]

  • Patsnap. (2025, March 20). What's the latest update on the ongoing clinical trials related to EGFR? Synapse. Retrieved from [Link]

  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of cancer resistance to Gefitinib (Iressa). (a) HER1... [Image]. Retrieved from [Link]

  • Garon, E. B., & Riely, G. J. (2024). New Treatment Options for Patients With Oncogene-Addicted Non–Small Cell Lung Cancer Focusing on EGFR-Mutant Tumors.
  • Kobayashi, Y., & Mitsudomi, T. (2016). Mechanisms of Resistance to EGFR TKIs and Development of a New Generation of Drugs in Non‐Small‐Cell Lung Cancer. Cancers, 8(2), 22.
  • ResearchGate. (n.d.). Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal... [Image]. Retrieved from [Link]

  • Passiglia, F., & Novello, S. (2025). Non-Small Cell Lung Cancer with Epidermal Growth Factor Receptor (EGFR)
  • memoinOncology. (n.d.). Diagnosis of EGFR-mutated NSCLC: from guidelines to reality. Retrieved from [Link]

  • Lung Cancer Research Foundation. (2025, August 25). Sunvozertinib for EGFR Exon 20+ NSCLC. Retrieved from [Link]

  • Zhang, X., Zhang, Z., Zhang, Y., Li, F., Li, Y., & Li, Z. (2018). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer medicine, 7(10), 5248-5256.
  • Wang, Y., Zhang, Y., Li, Y., Zhang, Z., & Li, Z. (2019). Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy. Bioscience reports, 39(7).
  • Altogen Labs. (n.d.). A549 Xenograft Model. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(3-Chloro-2-cyanoanilino)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

4-(3-Chloro-2-cyanoanilino)phenyl acetate is a multi-functionalized aromatic compound containing a nitrile (cyano) group, a halogen (chlorine), and an ester linkage. Improper disposal poses significant risks, including the generation of toxic hydrogen cyanide (HCN) gas if acidified, and the formation of persistent environmental toxins if incinerated at insufficient temperatures.

Immediate Action Directive:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with acidic waste streams.

  • Do NOT mix with non-halogenated solvents (due to the Chlorine atom).

  • Classify as: RCRA Hazardous Waste (Halogenated Organic).

Physicochemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Functional Groups Nitrile (-CN), Chloro (-Cl), Ester (-COO-)Acid Sensitive: Potential for HCN release. Halogenated: Requires high-temp incineration.
Solubility Low water solubility; Soluble in DMSO, MeOHAquatic Toxin: Must not enter municipal water systems.
Reactivity Hydrolyzable (Ester/Nitrile)Segregation: Keep away from strong acids, bases, and oxidizers.[1]
Physical State Solid (Powder) or Solution (in DMSO/Methanol)Packaging: Requires double containment for solids; compatible HDPE/Glass for liquids.

Pre-Disposal Assessment & Segregation

Effective disposal begins at the bench. You must characterize the waste matrix before moving it to a collection vessel.[1]

The "Self-Validating" Segregation Logic

The following decision tree ensures you select the correct waste stream, preventing dangerous cross-contamination.

WasteSegregation cluster_legend Protocol Logic Start Waste Generation: 4-(3-Chloro-2-cyanoanilino)phenyl acetate StateCheck What is the Physical State? Start->StateCheck Solid Solid / Powder (Pure or contaminated wipes) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste (Double Bagged) Solid->StreamA Segregate SolventCheck Identify Solvent Matrix Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, Methanol, Acetone) SolventCheck->NonHalogenated StreamB STREAM B: Halogenated Organic Waste (Due to solute) Halogenated->StreamB Compatible NonHalogenated->StreamB *CRITICAL OVERRIDE* Solute contains Chlorine. Must go to Halogenated Stream. Warning *Even if dissolved in Acetone, the Chlorine on the molecule mandates Halogenated disposal.

Figure 1: Segregation logic tree. Note the critical override for non-halogenated solvents containing this solute.

Step-by-Step Disposal Protocol

Phase 1: Solid Waste (Pure Compound, Weighing Papers, PPE)
  • Container: Use a wide-mouth HDPE jar or a dedicated solid waste drum.

  • Bagging: Place the waste inside a clear polyethylene bag before placing it in the drum. This "double containment" prevents dust inhalation risks for disposal personnel.

  • Labeling:

    • Primary Constituent: "Solid Debris contaminated with 4-(3-Chloro-2-cyanoanilino)phenyl acetate."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

Phase 2: Liquid Waste (Mother Liquors, reaction mixtures)
  • Vessel Selection: Amber glass bottles or HDPE carboys. Avoid metal containers if the solution is potentially acidic or corrosive.[1]

  • Compatibility Check:

    • PH TEST REQUIRED: Before adding to a central carboy, check the pH of your waste solution.

    • If pH < 4: Neutralize slowly with Sodium Bicarbonate before adding to the waste container. Reason: The nitrile group can liberate HCN gas in strongly acidic environments.

  • The "Halogenated" Rule:

    • Even if your solvent is Methanol (non-halogenated), the presence of the chloro-aniline moiety technically classifies the mixture as halogenated waste in many jurisdictions (or at least requires high-temp incineration).

    • Best Practice: Dispose of in the Halogenated Solvent stream to ensure it is sent to an incinerator capable of destroying the C-Cl bond effectively.

Phase 3: Labeling & Storage

Every container must be labeled at the moment the first drop of waste enters.

Label FieldEntry Requirement
Chemical Name Write out the full name. Do not use abbreviations or structural formulas alone.
Constituents List the solvent (e.g., DMSO 95%) and the solute (e.g., 4-(3-Chloro... 5%).
Hazards Mark "Toxic" and "Halogenated".
Date Start date of accumulation.

Operational Safety & Emergency Contingencies

Why we do it this way (Causality)
  • Nitrile Risk: We segregate from acids because nitriles (

    
    ) can hydrolyze to carboxylic acids and ammonium, but under specific reducing or acidic conditions, they can release cyanide.
    
  • Chlorine Risk: We choose the "Halogenated" stream because standard fuel-blending incineration (used for acetone/ethanol) may not reach temperatures high enough to fully mineralize the chlorine, potentially forming dioxins. Halogenated waste streams are routed to specific high-temperature incinerators.

Spill Management Workflow

If a spill occurs (> 500 mg solid or > 100 mL liquid):

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Double nitrile gloves, lab coat, and safety goggles. Use a P100 respirator if powder is airborne.

  • Contain:

    • Liquids: Use absorbent pads or vermiculite. Do NOT use paper towels (fire hazard).

    • Solids: Cover with wet paper towels to prevent dust, then scoop.

  • Disposal of Cleanup Materials: All cleanup debris goes into Stream A (Solid Hazardous Waste) .

Regulatory Framework (RCRA)[3]

While this specific compound may not have a unique "P" or "U" list code (unless it is a commercial chemical product being discarded pure), it is regulated by characteristic and functional group.

  • Waste Code Assignment (General Guidance):

    • If dissolved in a spent halogenated solvent: F001/F002 .

    • If exhibiting toxicity characteristics (via TCLP, though unlikely for small research quantities): D043 (Vinyl chloride) is rare, but D003 (Reactivity) could apply if cyanide generation is possible (though usually reserved for inorganic cyanides).

    • Safe Default: Manage as Non-RCRA Regulated Hazardous Waste (if no specific listing applies) but treat with the severity of a Halogenated Toxic waste.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2]

  • American Chemical Society (ACS).

  • National Institutes of Health (NIH).

  • PubChem.Compound Summary: 4-(3-Chloro-2-cyanoanilino)

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.